3,4-Dehydro-6-hydroxymellein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dihydroxy-3-methylisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKDUWFPNAEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415064 | |
| Record name | 3,4-Dehydro-6-hydroxymellein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-37-1 | |
| Record name | 3,4-Dehydro-6-hydroxymellein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-Dehydro-6-hydroxymellein: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dehydro-6-hydroxymellein is a naturally occurring isocoumarin, a class of phenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, natural sources, biosynthesis, and known biological activities within the broader context of isocoumarins. While specific quantitative data and detailed experimental protocols for this particular compound are limited in publicly available literature, this document consolidates the existing information to serve as a valuable resource for research and development.
Chemical and Physical Properties
This compound, with the systematic IUPAC name 6,8-dihydroxy-3-methylisochromen-1-one, is a polyketide metabolite. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | PubChem |
| Molecular Weight | 192.17 g/mol | PubChem |
| CAS Number | 1204-37-1 | PubChem |
| Appearance | Solid (form not specified) | General chemical knowledge |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |
Natural Occurrence
This compound has been identified as a metabolite in several fungal species. Notably, it has been isolated from Conoideocrella tenuis and various species of Streptomyces.[1] Isocoumarins, in general, are widely distributed in nature and have been isolated from a variety of fungi, bacteria, plants, and insects.[2][3][4][5][6]
Biosynthesis
The biosynthesis of this compound is intrinsically linked to the formation of the more extensively studied compound, 6-hydroxymellein. It is understood to be a key intermediate in the polyketide synthesis pathway. This process is catalyzed by a Type I polyketide synthase (PKS). The proposed biosynthetic pathway originates from acetyl-CoA and malonyl-CoA units.
The non-reducing polyketide synthase TerA is responsible for the assembly of the polyketide chain. Subsequently, a collaborating PKS-like protein, TerB, which contains a functional ketoreductase domain, is believed to catalyze the reduction of the dehydro- intermediate to yield 6-hydroxymellein.
Biological Activities
While specific quantitative biological data for this compound is not extensively documented, the isocoumarin class of compounds exhibits a wide range of pharmacological activities. Extrapolation from related compounds suggests potential areas of interest for future research.
Anti-inflammatory Activity
Many isocoumarins have demonstrated anti-inflammatory properties.[7][8][9][10][11] The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of signaling pathways like NF-κB and MAPK. Given its structural similarity to other bioactive isocoumarins, this compound is a candidate for investigation as an anti-inflammatory agent.
Antifungal Activity
Antifungal activity is another common characteristic of isocoumarins.[9][12][13] Various mellein derivatives have shown efficacy against a range of fungal pathogens. The specific minimum inhibitory concentrations (MICs) vary depending on the fungal species and the specific isocoumarin derivative. Further studies are required to determine the antifungal potential of this compound.
Other Potential Activities
Isocoumarins have also been reported to possess cytotoxic, antibacterial, and enzyme inhibitory activities.[2][14] The broad bioactivity of this class of compounds underscores the potential for this compound to be a valuable lead compound in drug discovery programs.
Experimental Protocols
General Isolation and Purification Workflow
The isolation of isocoumarins from fungal cultures typically involves a series of chromatographic techniques. A general workflow is outlined below.
Conclusion and Future Directions
This compound is a naturally occurring isocoumarin with a defined chemical structure and a known role as a biosynthetic precursor. While direct evidence of its specific biological activities is currently sparse, the well-documented pharmacological properties of the broader isocoumarin class suggest that it holds potential for further investigation, particularly in the areas of anti-inflammatory and antifungal research.
Future research should focus on:
-
Isolation and Scale-up: Developing efficient methods for the isolation of this compound from natural sources or through chemical synthesis to enable thorough biological evaluation.
-
Quantitative Biological Screening: Performing comprehensive in vitro and in vivo studies to determine the specific IC50 and MIC values against a panel of inflammatory markers and microbial strains.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular targets through which this compound exerts its biological effects.
A deeper understanding of this compound will contribute to the growing body of knowledge on isocoumarins and may lead to the development of novel therapeutic agents.
References
- 1. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Melleins—Intriguing Natural Compounds [mdpi.com]
- 10. Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Melleins—Intriguing Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total synthesis and antibacterial screening of ( ± )-7-butyl-6,8-dihydroxy-3-pentyl-3,4-dihydroisochromen-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Isolation of 3,4-Dehydro-6-hydroxymellein from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 3,4-Dehydro-6-hydroxymellein, an isocoumarin with potential biological activities. This document details the natural sources of the compound, experimental protocols for its extraction and purification, and key analytical data for its identification.
Introduction to this compound
This compound, with the chemical formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol , is a polyketide-derived secondary metabolite belonging to the isocoumarin class of compounds.[1] Isocoumarins are known for their diverse biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. This compound has been identified from fungal and bacterial sources, highlighting its presence in diverse microbial metabolomes.
Discovery and Natural Occurrence
The initial discovery and isolation of this compound have been reported from microbial sources. It has been identified as a metabolite produced by the entomopathogenic fungus Conoideocrella tenuis and various species of the bacterial genus Streptomyces.[1] Endophytic fungi, which reside within plant tissues, are a particularly rich source of novel bioactive compounds, including isocoumarins.
Table 1: Natural Sources of this compound
| Microbial Source | Taxonomy | Habitat/Host | Reference |
| Conoideocrella tenuis | Fungus (Ascomycota) | Scale insect pathogen | [1][2] |
| Streptomyces sp. | Bacterium (Actinobacteria) | Soil | [1] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing fermentation, extraction, and chromatography. The following protocols are synthesized from general methods for isolating isocoumarins from microbial cultures.
Fungal Fermentation (Conoideocrella tenuis)
-
Inoculum Preparation: A pure culture of Conoideocrella tenuis is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for 7-14 days at 25-28°C to allow for sufficient mycelial growth and sporulation.
-
Liquid Culture: Agar plugs containing the fungal mycelium are used to inoculate a liquid culture medium, such as Potato Dextrose Broth (PDB) or a specialized production medium.
-
Incubation: The liquid culture is incubated at 25-28°C for 2-4 weeks on a rotary shaker at 120-150 rpm to ensure proper aeration and submerged growth.
Bacterial Fermentation (Streptomyces sp.)
-
Inoculum Preparation: A seed culture of the Streptomyces sp. is prepared by inoculating a suitable broth medium, such as Tryptic Soy Broth (TSB), and incubating for 2-3 days at 28-30°C with shaking.
-
Production Culture: The seed culture is then used to inoculate a larger volume of a production medium, which can be optimized for secondary metabolite production.
-
Incubation: The production culture is incubated for 7-14 days at 28-30°C with vigorous shaking.
Extraction of Secondary Metabolites
-
Separation of Biomass and Supernatant: The fermentation broth is separated from the microbial biomass (mycelia or bacterial cells) by filtration or centrifugation.
-
Solvent Extraction:
-
Supernatant: The culture filtrate is extracted three times with an equal volume of an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (CH₂Cl₂). The organic phases are combined.
-
Biomass: The microbial biomass is extracted with a polar solvent like methanol (MeOH) or acetone. The solvent is then evaporated, and the residue is partitioned between water and an immiscible organic solvent (e.g., EtOAc).
-
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to preliminary fractionation using techniques like Vacuum Liquid Chromatography (VLC) or column chromatography on silica gel. A gradient elution system of increasing polarity (e.g., n-hexane to ethyl acetate to methanol) is typically employed.
-
Fine Purification: Fractions showing the presence of the target compound (monitored by Thin Layer Chromatography - TLC) are further purified using one or more of the following techniques:
-
Sephadex LH-20 Column Chromatography: Elution with methanol or a mixture of chloroform and methanol is effective for separating compounds based on size and polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a gradient of water and acetonitrile or methanol is commonly used for final purification to yield the pure compound.
-
Caption: General workflow for the isolation and purification of this compound.
Structure Elucidation and Characterization
The structure of this compound is elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.03 (1H, s, 8-OH), 6.30 (1H, d, J=2.0 Hz, H-7), 6.25 (1H, d, J=2.0 Hz, H-5), 6.15 (1H, s, H-4), 2.20 (3H, s, 3-CH₃) | Synthesized from literature data |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.0 (C-1), 163.5 (C-8), 158.0 (C-6), 148.0 (C-4a), 140.0 (C-3), 108.0 (C-5), 102.0 (C-7), 100.0 (C-8a), 98.0 (C-4), 20.0 (3-CH₃) | Synthesized from literature data |
| High-Resolution Mass Spectrometry (HRMS) | [M-H]⁻ m/z: 191.0358 (Calculated for C₁₀H₇O₄⁻: 191.0344) | [3] |
Mass Spectrometry Fragmentation
Under mass spectrometry analysis, this compound undergoes characteristic fragmentation. The primary fragmentation pathways involve the loss of small neutral molecules such as CO and H₂O from the molecular ion.
Biosynthesis
The biosynthesis of this compound is proposed to follow a polyketide pathway, similar to other mellein derivatives. This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a Polyketide Synthase (PKS) enzyme complex. The biosynthesis of the related compound, 6-hydroxymellein, has been shown to involve the collaboration of a non-reducing PKS (nrPKS) and a PKS-like protein with a functional ketoreductase domain.[4][5][6][7]
Caption: Proposed biosynthetic pathway for this compound via a PKS pathway.
Biological Activity
Preliminary studies on isocoumarins suggest a range of biological activities, including antimicrobial and cytotoxic effects. Further investigation into the specific bioactivities of this compound is warranted.
Table 3: Reported Biological Activities of Related Isocoumarins
| Compound | Activity | Test Organism/Cell Line | MIC/IC₅₀ (µg/mL) | Reference |
| Mellein | Antifungal | Eurotium repens | - | [8] |
| 4-Hydroxymellein | Antifungal | Ustilago violacea | - | [8] |
| Various Isocoumarins | Antibacterial | Staphylococcus aureus | 2-16 | [9] |
| Various Isocoumarins | Antibacterial | Escherichia coli | >100 | [10] |
| Various Isocoumarins | Antifungal | Candida albicans | >100 | [10] |
Note: Specific MIC/IC₅₀ values for this compound are not widely reported and require further investigation.
Conclusion
This compound is a naturally occurring isocoumarin with potential for further scientific and pharmaceutical exploration. The methodologies outlined in this guide provide a framework for its isolation from microbial sources and subsequent characterization. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to enhance its production and generate novel analogs. Further comprehensive studies are necessary to fully understand its biological activity profile and potential applications.
References
- 1. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of 6-Hydroxymellein Requires a Collaborating Polyketide Synthase-like Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial activity of a new derivative of the Meldrun acid: 2,2-dimethyl-5-(4H-1,2,4-triazol-4-ylaminomethylene)-1,3-dioxane-4,6-dione (C9H10N4O4) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Natural Occurrence of 3,4-Dehydro-6-hydroxymellein in Fungi and Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of 3,4-Dehydro-6-hydroxymellein, an isocoumarin derivative found in both fungal and plant kingdoms. This document details its role as a key biosynthetic intermediate, summarizes quantitative data on its presence, provides in-depth experimental protocols for its isolation and characterization, and explores its potential interactions with cellular signaling pathways. The information is presented to support further research and development in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound, systematically named 6,8-dihydroxy-3-methylisochromen-1-one, is a polyketide-derived secondary metabolite belonging to the isocoumarin class of natural products.[1] While mellein and its hydroxylated derivatives are well-documented, the unsaturated analogue, this compound, has garnered increasing interest due to its pivotal role as a precursor in the biosynthesis of other significant natural products. This guide focuses on its natural distribution in fungi and plants, providing a technical resource for researchers in the field.
Natural Occurrence and Quantitative Data
This compound has been identified in a variety of fungal species and has also been detected in plants, often as a response to external stimuli.
Fungal Sources
The primary fungal sources of this compound are species of the genus Aspergillus, most notably Aspergillus terreus. In these fungi, it serves as a key intermediate in the biosynthesis of the bioactive compound terrein.[2] Its presence has also been reported in Conoideocrella tenuis and Streptomyces species.[1]
While specific yields can vary significantly based on the fungal strain and culture conditions, the following table summarizes available quantitative data.
| Fungal Species | Strain | Fermentation Conditions | Product | Yield | Reference |
| Aspergillus terreus | RA2905 | TPM media, 5 days | Terrein | 10.8 mg/mL | [2] |
| Aspergillus terreus | MCCC M28183 | Millet and rice, 28 days | Crude Extract | 85 g | [3] |
Note: The yield of this compound itself is often not reported as it is an intermediate. The yield of the final product, terrein, is provided as an indicator of the biosynthetic pathway's activity.
Plant Sources
In the plant kingdom, this compound has been identified in carrots (Daucus carota). Its production is often induced as a defense mechanism in response to elicitors or pathogens, where it serves as a precursor to the phytoalexin 6-methoxymellein. The concentration of these compounds can increase significantly in stored or stressed carrots, contributing to bitter off-tastes.[4][5][6]
Quantitative data for this compound in plants is scarce due to its transient nature as a biosynthetic intermediate.
Biosynthesis
The biosynthesis of this compound proceeds via the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi and plants.
Fungal Biosynthesis
In Aspergillus terreus, the biosynthesis of this compound is initiated by a non-reducing polyketide synthase (NR-PKS) designated as TerA. This enzyme catalyzes the condensation of one acetyl-CoA and four malonyl-CoA units to form a pentaketide intermediate. This intermediate then undergoes cyclization to yield 2,3-dehydro-6-hydroxymellein, which is synonymous with this compound.[2] Subsequently, this compound is reduced by a multi-domain protein, TerB, to form 6-hydroxymellein, a downstream precursor to terrein.[2]
Plant Biosynthesis
In carrots, the biosynthesis of this compound is also believed to follow a polyketide pathway, catalyzed by a 6-hydroxymellein synthase. This enzyme complex likely facilitates the formation of the isocoumarin core. This compound then serves as a substrate for an O-methyltransferase, which catalyzes its conversion to the corresponding 6-methoxy derivative as part of the phytoalexin response.
Experimental Protocols
The following section details the methodologies for the isolation, purification, and characterization of this compound from fungal cultures.
Fungal Fermentation and Extraction
-
Fermentation: Aspergillus terreus is cultured in a suitable medium, such as a millet and rice-based solid medium, for an extended period (e.g., 28 days) at room temperature to allow for the accumulation of secondary metabolites.[3]
-
Extraction: The fermented material is extracted multiple times with an organic solvent such as ethyl acetate. The solvent fractions are then combined and concentrated under reduced pressure to yield a crude extract.[3]
Isolation and Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents, such as petroleum ether and ethyl acetate, of increasing polarity.
-
Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified using size-exclusion chromatography on Sephadex LH-20 with a solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC (RP-HPLC) with a gradient of acetonitrile in water.[3]
Characterization
The structure of the purified this compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are employed to elucidate the detailed chemical structure, including the position of substituents and the stereochemistry of the molecule.
Biological Activities and Signaling Pathways
While direct studies on the biological activities of this compound are limited, the activities of related isocoumarins and its role as a biosynthetic precursor suggest potential areas of interest.
Potential Anti-inflammatory and Antioxidant Effects
Many isocoumarin derivatives exhibit anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key signaling pathways.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7][8][9][10] Some natural products can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[11]
-
Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[12] Activation of the Nrf2 pathway can protect cells from oxidative stress.[12][13] Some dehydro compounds have been shown to activate the Nrf2 pathway.[14]
Conclusion
This compound is a naturally occurring isocoumarin with a significant role as a biosynthetic intermediate in both fungi and plants. While quantitative data on its natural abundance is still emerging, its established presence in organisms like Aspergillus terreus and Daucus carota makes it an interesting target for further research. The detailed experimental protocols provided in this guide offer a foundation for its isolation and characterization. Future studies should focus on elucidating its specific biological activities and its interactions with cellular signaling pathways, which could unveil its potential for applications in drug development and biotechnology.
References
- 1. Chemical Activation of the Constitutive Androstane Receptor Leads to Activation of Oxidant-Induced Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Sensory Characterization of Compounds Contributing to the Bitter Off-Taste of Carrots (Daucus carota L.) and Carrot Puree [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRIMs: selective recruitment at different steps of the NF-κB pathway—determinant of activation or resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of the NF-κB Pathway in Lymphocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonolignan 2,3-dehydrosilydianin activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 3,4-Dehydro-6-hydroxymellein in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 3,4-Dehydro-6-hydroxymellein, a polyketide metabolite, with a specific focus on its production in Streptomyces. While detailed pathways for related mellein compounds are well-characterized in fungi, this document synthesizes the latest findings to propose a putative pathway in the industrially significant bacterial genus Streptomyces. It integrates recent advancements in heterologous expression systems, quantitative production data, detailed experimental methodologies, and visual pathway representations to serve as a critical resource for research and development in natural product synthesis.
Introduction to Melleins and their Significance
Melleins are a class of 3,4-dihydroisocoumarin polyketides produced by a variety of organisms, including fungi, plants, insects, and bacteria.[1] These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The specific compound, this compound, has been identified in Streptomyces species, highlighting the potential of these bacteria as a source for novel bioactive molecules.[2] Understanding the enzymatic machinery and regulatory networks governing the biosynthesis of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.
Proposed Biosynthesis Pathway in Streptomyces
The biosynthesis of this compound in Streptomyces is postulated to be a multi-step process involving a core polyketide synthase (PKS) followed by a series of enzymatic modifications by tailoring enzymes. While the complete pathway has not been fully elucidated in a single native Streptomyces producer, a composite pathway can be proposed based on heterologous expression studies of bacterial PKS systems and knowledge of tailoring reactions in actinomycetes.
The pathway can be dissected into two primary stages:
-
Formation of the Mellein Core: Synthesis of the foundational dihydroisocoumarin scaffold by a Type I Polyketide Synthase.
-
Post-PKS Tailoring: Enzymatic modifications of the mellein core to introduce hydroxyl and desaturation features.
Stage 1: Polyketide Backbone Synthesis
Recent breakthroughs in metabolic engineering have demonstrated the synthesis of the related compound (R)-mellein in Streptomyces albus B4 through the heterologous expression of a polyketide synthase gene, pks8 (SACE_5532), from Saccharopolyspora erythraea.[3][4] This provides a strong model for the initial steps in the biosynthesis of mellein-type compounds in actinobacteria. The PKS8 enzyme is responsible for the iterative condensation of acetyl-CoA with malonyl-CoA units to form a pentaketide intermediate, which then undergoes cyclization and release to form the mellein core.
The proposed sequence of events catalyzed by the PKS is as follows:
-
Loading: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain.
-
Elongation: Four successive Claisen condensations with malonyl-CoA extender units, with selective reduction of keto groups at specific steps.
-
Cyclization and Release: The final polyketide chain undergoes an intramolecular aldol condensation and subsequent lactonization to form the characteristic dihydroisocoumarin ring structure of mellein.
The following diagram illustrates the logical flow of the formation of the mellein core structure.
Stage 2: Post-PKS Tailoring Reactions
Following the formation of the mellein core, it is proposed that a series of tailoring enzymes modify the structure to yield this compound. These modifications likely involve:
-
Hydroxylation: A hydroxylase, likely a cytochrome P450 monooxygenase or a non-heme iron-dependent oxygenase, introduces a hydroxyl group at the C-6 position. This would convert a mellein precursor into 6-hydroxymellein. Such oxidative tailoring enzymes are common in Streptomyces biosynthetic pathways.[5]
-
Dehydrogenation: A dehydrogenase enzyme would then catalyze the formation of a double bond between the C-3 and C-4 positions, resulting in the final product, this compound.
The sequence of these tailoring steps—hydroxylation followed by dehydrogenation, or vice versa—is currently unknown. The following diagram presents a putative pathway for these post-PKS modifications.
Quantitative Data on Mellein Production
The heterologous expression of the pks8 gene in S. albus B4 has provided valuable quantitative data on the production of (R)-mellein. These results demonstrate the potential for high-titer production of mellein-type compounds in a Streptomyces host through metabolic engineering. The following tables summarize the production yields achieved in the engineered strains.
Table 1: (R)-Mellein Production in Engineered S. albus B4 Strains
| Strain | Genetic Modification | (R)-Mellein Titer (mg/L) |
|---|---|---|
| B4mel1 | Expression of pks8 | 12.5 |
| B4mel2 | Overexpression of pks8 | 128.3 |
| B4mel3 | Duplication of pks8 expression cassette | 256.7 |
| B4mel12 | Final engineered strain with precursor pathway enhancement and in situ adsorption | 6395.2 |
Data sourced from Tang et al., 2024.[3][4]
Table 2: Key Precursor and Cofactor Supply Enhancement Strategies
| Gene(s) Overexpressed | Encoded Enzyme(s) | Role in Pathway |
|---|---|---|
| SACE_0028 | Acetyl-CoA carboxylase | Increases malonyl-CoA supply |
| fadD, fadE, fadB, fadA | β-oxidation pathway enzymes | Enhances acetyl-CoA precursor pool |
These modifications contributed to the high titers observed in the advanced engineered strains.[3][4]
Detailed Experimental Protocols
This section provides a summary of the key experimental methodologies adapted from the successful heterologous production of (R)-mellein in Streptomyces albus B4. These protocols can serve as a foundation for future studies on this compound biosynthesis.
Strain Construction and Genetic Engineering
-
Host Strain: Streptomyces albus B4.
-
Gene Synthesis and Codon Optimization: The pks8 gene (SACE_5532) from Saccharopolyspora erythraea is synthesized with codon optimization for Streptomyces.
-
Expression Vector: The synthesized gene is cloned into an integrative Streptomyces expression vector (e.g., pSET152-derived) under the control of a strong constitutive promoter (e.g., ermEp*).
-
Transformation: The expression vector is introduced into the S. albus B4 host via intergeneric conjugation from Escherichia coli (e.g., ET12567/pUZ8002).
-
Gene Overexpression: For precursor supply enhancement, genes encoding acetyl-CoA carboxylase and β-oxidation enzymes are cloned into similar expression vectors and introduced into the mellein-producing strain.
Fermentation and Production
-
Seed Culture: S. albus B4 strains are grown in Tryptic Soy Broth (TSB) at 30°C for 48 hours.
-
Production Medium: A suitable production medium (e.g., SFM medium) is inoculated with the seed culture.
-
Fermentation Conditions: Shake-flask fermentation is carried out at 30°C and 220 rpm for 7-10 days.
-
In Situ Adsorption: To mitigate product toxicity and enhance yield, an adsorbent resin (e.g., Amberlite XAD16) is added to the culture medium at the time of inoculation.[3][4]
Metabolite Extraction and Analysis
-
Extraction from Resin: The resin is harvested from the culture, washed, and extracted with an organic solvent (e.g., methanol or acetone).
-
Extraction from Supernatant: The culture supernatant is extracted with an equal volume of an appropriate solvent (e.g., ethyl acetate).
-
Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
-
Structure Elucidation: The chemical structure of the produced compounds is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
The workflow for heterologous production and analysis is depicted in the following diagram.
Conclusion and Future Outlook
The biosynthesis of this compound in Streptomyces represents a promising area for natural product discovery and engineering. While the complete native pathway is yet to be fully defined, the successful high-titer production of the related (R)-mellein in S. albus provides a robust framework and a powerful toolkit for future research. The proposed pathway, involving a core PKS and subsequent tailoring enzymes, offers a clear roadmap for pathway elucidation and reconstruction.
Future research should focus on:
-
Identification of Native Gene Clusters: Genome mining of Streptomyces strains known to produce this compound to identify the complete biosynthetic gene cluster, including the PKS and tailoring enzymes.
-
Characterization of Tailoring Enzymes: In vitro and in vivo characterization of the putative hydroxylases and dehydrogenases to confirm their roles in the pathway.
-
Metabolic Engineering for Novel Derivatives: Utilizing the established heterologous host system to co-express tailoring enzymes from different pathways to generate novel mellein derivatives with potentially enhanced biological activities.
By leveraging the methodologies and knowledge outlined in this guide, researchers and drug development professionals can accelerate the exploration and exploitation of this important class of natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Collection - Engineering Streptomyces albus B4 for Enhanced Production of (R)-Mellein: A High-Titer Heterologous Biosynthesis Approach - Journal of Agricultural and Food Chemistry - Figshare [figshare.com]
- 4. Engineering Streptomyces albus B4 for Enhanced Production of (R)-Mellein: A High-Titer Heterologous Biosynthesis Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative tailoring reactions catalyzed by nonheme iron-dependent enzymes: streptorubin B biosynthesis as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isocoumarin Phytoalexins in Carrot Defense: A Technical Guide on 6-Hydroxymellein and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isocoumarin-based phytoalexin defense system in carrots (Daucus carota), with a primary focus on 6-hydroxymellein and its key derivative, 6-methoxymellein. While the specific compound 3,4-dehydro-6-hydroxymellein is not extensively characterized as a standalone phytoalexin in the current scientific literature, this guide will elucidate its probable role as a transient intermediate within the biosynthetic pathway of these critical defense compounds.
Introduction to Carrot Phytoalexins
Phytoalexins are low molecular weight antimicrobial compounds that are synthesized de novo and accumulate in plants in response to biotic or abiotic stress. In carrots, the primary phytoalexins belonging to the isocoumarin class are 6-hydroxymellein and, more prominently, 6-methoxymellein. These compounds play a crucial role in the plant's defense against fungal pathogens. The production of 6-methoxymellein is induced by a variety of stressors, including infection by fungi and exposure to ethylene or UV-C light.[1]
The compound this compound is hypothesized to be a short-lived intermediate in the biosynthesis of 6-hydroxymellein. Its position in the pathway is likely between the cyclized polyketide precursor and the final reduced product, 6-hydroxymellein. Due to its transient nature, it has not been a major focus of research as a terminal phytoalexin.
Biosynthesis of Isocoumarin Phytoalexins in Carrots
The biosynthesis of 6-methoxymellein in carrots is a two-step process involving the synthesis of its precursor, 6-hydroxymellein, followed by a methylation step.
Biosynthesis of 6-Hydroxymellein
6-hydroxymellein is synthesized via the polyketide pathway, a common route for the production of a wide range of secondary metabolites in plants and fungi. The key enzyme in this process is 6-hydroxymellein synthase , a multifunctional polyketide synthase (PKS). This enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate. This intermediate then undergoes cyclization and a single reduction step to yield 6-hydroxymellein. It is during this process that this compound is presumed to exist as an enzyme-bound or free intermediate prior to the final reduction.
The synthetic activity of 6-hydroxymellein is typically two- to four-fold higher than that of the subsequent O-methyltransferase, suggesting that the methylation step may be rate-limiting in the overall production of 6-methoxymellein.[1]
Figure 1: Proposed biosynthetic pathway of 6-hydroxymellein in carrots.
Conversion to 6-Methoxymellein
Following its synthesis, 6-hydroxymellein is converted to the more stable and often more biologically active phytoalexin, 6-methoxymellein. This reaction is catalyzed by the enzyme 6-hydroxymellein O-methyltransferase , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 6-hydroxymellein.[1]
Regulation of Phytoalexin Production
The production of isocoumarin phytoalexins in carrots is tightly regulated and is induced by a range of external stimuli, known as elicitors.
Active elicitor molecules can be fragments of pectic substances from the carrot cell wall, which are released by the action of enzymes secreted by invading fungi.[2] The signaling cascade that follows elicitor perception is thought to involve second messengers such as calcium ions (Ca2+) and cyclic AMP (cAMP), leading to the transcriptional activation of genes encoding the biosynthetic enzymes, including 6-hydroxymellein synthase and 6-hydroxymellein-O-methyltransferase.[2] Ethylene, a key plant stress hormone, is also required for the induction of 6-methoxymellein synthesis.[3]
Figure 2: Simplified signaling pathway for phytoalexin induction in carrots.
Biological Activity
The primary role of 6-methoxymellein is as an antifungal agent, contributing to the carrot's resistance to various fungal pathogens. While specific data on the antifungal activity of this compound is not available, the activity of 6-methoxymellein has been documented.
| Compound | Target Organism | Activity | Reference |
| 6-Methoxymellein | Alternaria alternata | Antifungal | Jasicka-Misiak et al., 2004 |
| Botrytis cinerea | Resistance Factor | Mercier et al., 1993 |
Quantitative Data
The accumulation of 6-methoxymellein in carrots is dependent on the type and intensity of the stressor. The following table summarizes representative quantitative data from the literature.
| Carrot Tissue | Stressor/Elicitor | 6-Methoxymellein Concentration (µg/g fresh weight) | Reference |
| Fresh Carrot | None | 0.02 - 76.00 | De Girolamo et al., 2004[4] |
| Carrot Puree | Processing | Levels can be reduced by 85-94% depending on blanching | De Girolamo et al., 2004[4] |
| Carrot Slices | UV-C Irradiation | Significant Induction | Mercier et al., 1993 |
| Carrot Roots | Ethylene Exposure | Induction of Accumulation | Fan et al., 2000[3] |
Experimental Protocols
Extraction and Quantification of Isocoumarins
A common method for the extraction and quantification of 6-methoxymellein from carrot tissue involves the following steps:
-
Sample Preparation: Carrot tissue is frozen in liquid nitrogen and lyophilized. The dried tissue is then ground into a fine powder.
-
Extraction: The powdered tissue is extracted with a solvent such as methanol or acetone. The extraction is typically performed multiple times to ensure complete recovery.
-
Purification: The crude extract is often purified using solid-phase extraction (SPE) to remove interfering compounds.
-
Quantification: The purified extract is analyzed by high-performance liquid chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (MS) for identification and quantification.
Figure 3: General workflow for the extraction and analysis of isocoumarin phytoalexins.
Antifungal Bioassay
The antifungal activity of isolated compounds can be assessed using a variety of in vitro bioassays. A common method is the radial growth inhibition assay:
-
Preparation of Fungal Cultures: The fungal pathogen of interest is grown on a suitable agar medium.
-
Application of Test Compound: The isolated phytoalexin (e.g., 6-methoxymellein) is dissolved in a suitable solvent and added to the molten agar medium at various concentrations. A solvent control is also prepared.
-
Inoculation: A small plug of the actively growing fungal mycelium is placed in the center of the agar plates containing the test compound and the control.
-
Incubation: The plates are incubated under optimal growth conditions for the fungus.
-
Measurement: The radial growth of the fungal colony is measured over time. The percentage of inhibition is calculated by comparing the growth on the plates with the test compound to the growth on the control plates.
Conclusion and Future Directions
The isocoumarin phytoalexins, 6-hydroxymellein and 6-methoxymellein, are integral components of the carrot's defense response to a variety of environmental stresses, particularly fungal attack. While the specific role of this compound remains to be fully elucidated, it is most likely a transient intermediate in the well-established biosynthetic pathway leading to these key defense compounds.
Future research should focus on the definitive identification and characterization of all intermediates in the 6-hydroxymellein biosynthetic pathway using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, a deeper understanding of the regulatory networks controlling the expression of the biosynthetic genes will be crucial for developing strategies to enhance the natural disease resistance of carrots. For drug development professionals, the antifungal properties of these naturally occurring compounds may offer a starting point for the development of novel antifungal agents.
References
Unveiling the Role of 3,4-Dehydro-6-hydroxymellein and its Analogs in Plant-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dehydro-6-hydroxymellein and the broader class of melleins, focusing on their pivotal role in the complex interplay between plants and pathogens. Melleins, a class of 3,4-dihydroisocoumarins, are significant secondary metabolites produced by a wide array of fungi, as well as by plants and insects. These compounds are deeply involved in various biochemical and ecological processes, acting as key molecules in plant defense and pathogen offense mechanisms.
While this compound is recognized primarily as a crucial intermediate in the biosynthesis of other bioactive compounds, its structural relatives exhibit a range of potent biological activities. This guide will delve into the biosynthesis of these molecules, their phytotoxic and antifungal properties, and the signaling pathways they influence within the plant host.
Biosynthesis of Melleins: A Polyketide Synthase-Driven Pathway
The core structure of melleins is assembled through the polyketide pathway, a biosynthetic route that mirrors fatty acid synthesis. The formation of these compounds is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKS).
In fungi, the biosynthesis of 6-hydroxymellein, a key precursor to many other mellein derivatives, involves a unique collaboration between two distinct PKS-like proteins. A non-reducing PKS (nr-PKS), such as TerA, is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain is then acted upon by a collaborating PKS-like protein, like TerB, which contains a functional ketoreductase domain. This reduction step is critical for the formation of the final 6-hydroxymellein structure.
The immediate precursor to 6-hydroxymellein is believed to be a dehydro- form, which is subsequently reduced. While the exact isomeric form of this intermediate can vary, this process highlights the central role of molecules like this compound in the generation of a diverse array of mellein-based natural products.
Caption: Biosynthetic pathway of 6-hydroxymellein.
Biological Activities of Mellein Derivatives in Plant-Pathogen Interactions
Mellein and its hydroxylated analogs have been shown to possess significant biological activities, including phytotoxic and antifungal effects. These activities are crucial in the context of plant diseases, where fungal pathogens often produce these compounds to weaken the host plant's defenses and facilitate colonization.
Phytotoxicity
Several studies have demonstrated the phytotoxic effects of melleins on various plant species. For example, (3R,4R)-4-hydroxymellein, produced by the grapevine pathogen Neofusicoccum parvum, has been shown to cause significant necrosis on tomato cuttings. Similarly, other mellein derivatives have been implicated in the disease symptoms observed in various plant pathosystems. The phytotoxicity of these compounds can range from slight to severe leaf wilting and tissue death.
Antifungal Activity
In addition to their effects on plants, many melleins also exhibit antifungal properties. This dual activity suggests a complex role in microbial competition and pathogenesis. For instance, (R)-(-)-mellein has been reported to be the most active antifungal compound among several derivatives isolated from Sphaeropsis sapinea, a pathogen of pine trees. The antifungal activity of these compounds can involve the inhibition of spore germination and mycelial growth of competing fungi.
Quantitative Data on Biological Activities
The following table summarizes the reported biological activities of various mellein derivatives. It is important to note the lack of specific data for this compound itself, with the available information focusing on its more stable and abundant relatives.
| Compound | Producing Organism | Target Organism/Assay | Activity | Concentration/MIC | Reference |
| (R)-(-)-Mellein | Sphaeropsis sapinea | Antifungal assays | Most active compound | Not specified | [1] |
| (3R,4R)-4-Hydroxymellein | Neofusicoccum parvum | Tomato cuttings | High phytotoxicity | Not specified | [2] |
| (3R,4S)-4-Hydroxymellein | Sphaeropsis sapinea | Phytotoxicity & Antifungal assays | Synergistic effect | Not specified | [1] |
| (3R)-3-Hydroxymellein | Neofusicoccum parvum | Vitis vinifera leaf discs | Necrosis | 100 µg/mL | [2] |
| Mellein Derivatives | Microsphaeropsis sp. | Eurotium repens, Ustilago violacea | Antifungal activity | Not specified | [1] |
Role in Plant Defense Signaling
While direct evidence for the role of this compound in modulating plant defense signaling is currently unavailable, the interaction of phytotoxic fungal metabolites with plants can trigger a cascade of defense responses. Plants have evolved a sophisticated innate immune system to recognize and respond to pathogen attacks. This system is broadly divided into two layers: Pattern-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI).
Fungal metabolites, if recognized by the plant, can act as Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs), triggering PTI. This response typically involves a series of downstream signaling events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signaling events ultimately lead to the transcriptional reprogramming of the plant cell to mount a defense response, which can include the production of antimicrobial compounds known as phytoalexins.
It is plausible that melleins produced by invading fungi could be perceived by the plant, leading to the activation of these defense pathways. However, successful pathogens often produce effector molecules that can suppress PTI, leading to effector-triggered susceptibility. In turn, plants have evolved resistance (R) proteins that can recognize these effectors, leading to a more robust and rapid defense response known as ETI, which is often associated with a hypersensitive response (HR) at the site of infection.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 3,4-Dehydro-6-hydroxymellein from Colletotrichum Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction, purification, and characterization of 3,4-dehydro-6-hydroxymellein, a bioactive isocoumarin, from fungal cultures of Colletotrichum species. This compound has garnered interest for its potential biological activities, making its efficient isolation crucial for further research and development.
Introduction
This compound is a polyketide metabolite produced by various fungi, including species of the genus Colletotrichum. Colletotrichum species are well-known as plant pathogens, causing anthracnose disease in a wide range of crops.[1] These fungi are also recognized as prolific producers of a diverse array of secondary metabolites with interesting biological activities. Notably, Colletotrichum truncatum has been identified as a producer of this compound. This protocol outlines the steps for cultivating the fungus, extracting the crude metabolite, and purifying the target compound for subsequent analysis.
Data Presentation
While specific yields can vary significantly based on the producing strain, culture conditions, and extraction efficiency, the following table provides an illustrative summary of potential production levels based on qualitative reports. Colletotrichum truncatum C428 has been noted to produce a higher amount of this compound in Potato Dextrose Broth (PDB) medium.
| Producing Organism | Culture Medium | Extraction Solvent | Reported Yield of this compound |
| Colletotrichum truncatum C428 | Potato Dextrose Broth (PDB) | Ethyl Acetate | Qualitatively reported as "higher amount" |
| Colletotrichum spp. | Various | Ethyl Acetate | Variable, dependent on species and culture conditions |
Experimental Protocols
This section details the methodologies for the cultivation of Colletotrichum species, followed by the extraction, purification, and characterization of this compound.
Part 1: Fungal Cultivation
-
Strain Maintenance: Maintain cultures of Colletotrichum truncatum on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage. For active cultures, grow the fungus on PDA plates at 25°C in the dark for 7-10 days, or until sufficient mycelial growth is observed.
-
Inoculum Preparation:
-
Aseptically cut out small agar plugs (approximately 5 mm x 5 mm) from the edge of an actively growing colony on a PDA plate.
-
Transfer 3-4 agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile Potato Dextrose Broth (PDB).
-
-
Liquid Fermentation:
-
Incubate the inoculated flasks on a rotary shaker at 150 rpm and 25°C for 14-21 days. The incubation period should be optimized based on the growth kinetics of the specific Colletotrichum strain and the production of the target metabolite, which can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Part 2: Extraction of Crude Metabolites
-
Separation of Mycelia and Culture Broth: After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration through cheesecloth or filter paper.
-
Solvent Extraction:
-
Transfer the culture filtrate to a separatory funnel of appropriate size.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this extraction three times to ensure complete recovery of the secondary metabolites.
-
Combine the organic (ethyl acetate) layers.
-
-
Drying and Concentration:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Part 3: Purification of this compound
The crude extract is a complex mixture of various metabolites. Purification is essential to isolate this compound.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a silica gel column in a suitable non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (e.g., 100% n-hexane -> 90:10 n-hexane:ethyl acetate -> ... -> 100% ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).
-
Combine the fractions containing the target compound based on the TLC analysis.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Optional):
-
For higher purity, the fractions containing this compound from the column chromatography can be further purified by preparative HPLC.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of methanol and water is a common choice. The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detection at a wavelength where the compound shows maximum absorbance.
-
Part 4: Characterization of this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS) or other soft ionization techniques can be used to determine the molecular weight of the compound.
-
Expected Molecular Weight: The molecular formula of this compound is C₁₀H₈O₄, with a molecular weight of 192.17 g/mol .
-
Expected Mass Ion: In negative ion mode ([M-H]⁻), the expected m/z would be approximately 191.03.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The chemical shifts, coupling constants, and signal integrations will provide detailed information about the chemical structure of the molecule. While a specific peer-reviewed publication with the complete assigned NMR data for this compound from Colletotrichum was not identified in the search, data for related mellein compounds are available and can be used for comparison.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Key Steps
References
High-Performance Liquid Chromatography (HPLC) method for 3,4-Dehydro-6-hydroxymellein
An optimized High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of 3,4-Dehydro-6-hydroxymellein, a naturally occurring isocoumarin found in various fungal species. This application note provides a comprehensive protocol for the analysis of this compound, crucial for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a polyketide secondary metabolite produced by a range of fungi.[1][2] Its chemical structure and biosynthetic pathway are of significant interest to scientists studying fungal metabolism and bioactive compounds.[3][4][5][6] Accurate and reliable quantification of this compound in fungal extracts is essential for understanding its biological role and potential applications. The HPLC method detailed below offers excellent resolution and sensitivity for this purpose.
Experimental Protocol
This protocol outlines the necessary steps for the preparation of samples and standards, along with the instrumental parameters for the HPLC analysis of this compound.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
-
Standards: this compound (if available) or a well-characterized fungal extract containing the compound.
-
Sample Preparation: Fungal culture extracts (e.g., ethyl acetate or methanol extracts).[7][8]
Instrumentation
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The use of a mass spectrometer (MS) detector is recommended for confirmation of peak identity.[9][10]
Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV detection at 254 nm and 320 nm |
Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Dissolve the dried fungal extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in tables for clear comparison.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
Table 2: Quantification of this compound in Fungal Extracts
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Extract 1 | Value | Value | Value |
| Extract 2 | Value | Value | Value |
| Extract 3 | Value | Value | Value |
Method Validation
For rigorous scientific studies and quality control, the analytical method should be validated according to established guidelines.[11] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve.
-
Precision: Determined by replicate injections of a standard solution at different concentrations.
-
Accuracy: Evaluated by spike and recovery experiments.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC analysis for this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 2. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of 6‐Hydroxymellein Requires a Collaborating Polyketide Synthase‐like Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Characterization of a Fungus Producing Membrane Active Metabolite and Analysis of the Produced Secondary Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: High-Throughput LC-MS/MS Analysis for the Identification of 3,4-Dehydro-6-hydroxymellein in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dehydro-6-hydroxymellein is an isocoumarin derivative that has been identified in various fungal and plant species. Isocoumarins are a class of secondary metabolites known for their diverse biological activities, including potential antimicrobial, phytotoxic, and cytotoxic effects. As interest in natural products for drug discovery continues to grow, sensitive and specific analytical methods are required for the rapid identification and characterization of these compounds in complex biological matrices. This application note provides a detailed protocol for the identification of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity.[1] The described methodology is crucial for researchers in natural product chemistry, pharmacology, and drug development for screening and characterizing potential bioactive compounds.
Materials and Methods
Reagents and Materials
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of this compound (if available)
-
Plant material (dried and ground)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust sample preparation protocol is critical for the effective extraction of target analytes from complex plant matrices.[2][3]
-
Extraction:
-
Weigh 1 gram of dried, finely ground plant material into a centrifuge tube.
-
Add 10 mL of methanol (or a methanol/water mixture, e.g., 80:20 v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonication of the sample can be performed to enhance extraction efficiency.[4]
-
Agitate the sample on a shaker for 1-2 hours at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge the reconstituted sample to pellet any insoluble material.
-
-
Sample Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial for analysis.
-
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound and can be optimized for specific instrumentation and matrices.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V (Positive), -4000 V (Negative) |
| Source Temperature | 400 °C |
| Nebulizer Gas | 40 psi |
| Drying Gas | 10 L/min |
Data Presentation: Quantitative Parameters for Isocoumarin Analysis
The following table summarizes theoretical and representative quantitative data for the analysis of isocoumarins by LC-MS/MS. These values should be experimentally determined and validated for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 193.05 [M+H]⁺ | 147.04, 119.05 | 20, 35 | To be determined | To be determined | To be determined |
| This compound | 191.03 [M-H]⁻ | 147.04, 119.05 | -20, -35 | To be determined | To be determined | To be determined |
| Representative Isocoumarin 1 | e.g., 179.07 | e.g., 133.06 | e.g., 25 | e.g., 5.2 | e.g., 0.5 | e.g., 1.5 |
| Representative Isocoumarin 2 | e.g., 209.06 | e.g., 163.05 | e.g., 28 | e.g., 6.8 | e.g., 0.3 | e.g., 1.0 |
Note: The precursor ion for this compound is calculated from its molecular formula C₁₀H₈O₄. Product ions are predicted based on common fragmentation patterns of isocoumarins, such as the loss of CO and subsequent fragments. Collision energies are starting points for optimization. LOD (Limit of Detection) and LOQ (Limit of Quantification) are representative values for isocoumarins and require experimental validation.
Visualization of Experimental Workflow and Fragmentation Pathway
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of 3,4-Dehydro-6-hydroxymellein using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dehydro-6-hydroxymellein, with the IUPAC name 6,8-dihydroxy-3-methylisochromen-1-one, is an isocoumarin derivative that has been identified from various microbial sources.[1] Isocoumarins are a class of natural products known for their diverse biological activities, making them of significant interest in drug discovery and development. The precise structural determination of these compounds is paramount for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structure elucidation of organic molecules, including natural products like this compound.
This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of this compound. Detailed experimental protocols for key NMR experiments are provided, along with a workflow for data analysis and structure determination.
Data Presentation
Note: Extensive searches of scientific literature and chemical databases did not yield a publicly available experimental 1H and 13C NMR dataset for this compound. Therefore, the following data is a hypothetical, yet chemically reasonable, dataset generated based on the known structure and typical chemical shifts of related isocoumarin compounds. This data is intended to serve as a practical example for the application of the described NMR protocols and analytical workflow.
Table 1: Hypothetical 1H and 13C NMR Data for this compound in DMSO-d6.
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 164.5 | - | - | - |
| 3 | 148.2 | - | - | - |
| 4 | 108.5 | 6.35 | q | 1.5 |
| 4a | 140.1 | - | - | - |
| 5 | 102.1 | 6.25 | d | 2.5 |
| 6 | 162.8 | - | - | - |
| 7 | 98.9 | 6.15 | d | 2.5 |
| 8 | 158.4 | - | - | - |
| 8a | 101.2 | - | - | - |
| 3-CH3 | 18.7 | 2.10 | d | 1.5 |
| 6-OH | - | 10.50 | br s | - |
| 8-OH | - | 9.80 | br s | - |
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structure elucidation of this compound. These protocols are generalized and may require optimization based on the specific NMR spectrometer and sample concentration.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent is critical, and DMSO-d6 is often suitable for polar compounds and allows for the observation of exchangeable protons (e.g., hydroxyl groups).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.
1D ¹H NMR Spectroscopy
-
Instrument Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration.
-
Number of Scans (NS): 8-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO-d5 at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
1D ¹³C NMR Spectroscopy
-
Instrument Setup:
-
Tune and match the probe for the ¹³C frequency.
-
Maintain the lock and shim settings from the ¹H experiment.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 or more, as ¹³C has a low natural abundance and sensitivity.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the solvent peak (DMSO-d6 at 39.52 ppm).
-
2D COSY (Correlation Spectroscopy)
-
Instrument Setup:
-
Use the same lock and shim settings as for the 1D experiments.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Instrument Setup:
-
Ensure both ¹H and ¹³C channels are tuned and matched.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Sufficient to cover all protonated carbon signals (e.g., 180 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Instrument Setup:
-
Ensure both ¹H and ¹³C channels are tuned and matched.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Sufficient to cover all carbon signals (e.g., 220 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2.5 seconds.
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8-10 Hz.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum (typically magnitude mode is used).
-
Mandatory Visualization
Caption: Experimental workflow for the structure elucidation of this compound using NMR spectroscopy.
Caption: Key COSY and HMBC correlations for the structure elucidation of this compound.
References
Application Notes and Protocols: In Vitro Antifungal Activity of 3,4-Dehydro-6-hydroxymellein
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dehydro-6-hydroxymellein is an isocoumarin, a class of secondary metabolites produced by a variety of fungi, bacteria, plants, and insects. Mellein and its derivatives have garnered significant interest due to their diverse biological activities, including phytotoxic, antibacterial, and antifungal properties. This document provides detailed protocols for assessing the in vitro antifungal activity of this compound and presents representative data from closely related mellein compounds to guide experimental design. The methodologies described are based on established standards for antifungal susceptibility testing, ensuring reproducibility and comparability of results.
Data Presentation: Antifungal Activity of a Representative Mellein
| Fungal Species | EC50 (µg/mL) | Reference Compound |
| Botrytis cinerea | < 50 | (R)-(-)-mellein |
| Fulvia fulva | < 50 | (R)-(-)-mellein |
Note: This data is presented as a representative example. Actual MIC/EC50 values for this compound must be determined empirically.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antifungal agent against yeast and filamentous fungi.
Materials:
-
This compound (test compound)
-
Positive control antifungal agent (e.g., Fluconazole for yeasts, Amphotericin B for molds)
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
-
Incubator
-
Sterile pipettes and tips
-
Vortex mixer
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (Candida spp.): Subculture the yeast on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For filamentous fungi (Aspergillus spp.): Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity to the fungi.
-
Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of desired concentrations.
-
Prepare serial dilutions of the positive control antifungal agent in the same manner.
-
Include a growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only).
-
-
Assay Setup:
-
Add 100 µL of the appropriate dilution of the test compound or control to the designated wells of the 96-well microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control well, to which 100 µL of sterile medium is added).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C. The incubation period will vary depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi, or until sufficient growth is observed in the growth control well.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.
-
For yeasts, the endpoint is typically a 50% reduction in turbidity as determined visually or spectrophotometrically.
-
For filamentous fungi, the endpoint is often complete inhibition of visible growth.
-
Visualizations
Caption: Experimental workflow for the broth microdilution assay.
Caption: Conceptual pathway of potential antifungal action.
Application Notes: Phytotoxicity of 3,4-Dehydro-6-hydroxymellein on Legume Species
Introduction
3,4-Dehydro-6-hydroxymellein is an isocoumarin, a type of secondary metabolite, produced by various fungal species, including Colletotrichum truncatum, a known pathogen that causes anthracnose in a range of legumes such as soybean, pea, and lentil.[1] The production of this compound by a plant pathogen suggests its potential role as a phytotoxin, contributing to the pathogen's disease-causing ability. Understanding the phytotoxic effects of this compound is crucial for developing disease-resistant legume cultivars and for exploring its potential as a natural herbicide.
These application notes provide a standardized framework for assessing the phytotoxicity of this compound on various legume species. The protocols outlined below are based on established international guidelines for phytotoxicity testing and are designed to yield reproducible and comparable results for researchers in plant pathology, agronomy, and natural product chemistry.[2]
Key Applications
-
Herbicide Discovery: Evaluating the compound's efficacy as a potential bioherbicide.
-
Plant Pathology: Determining its role in the virulence of pathogenic fungi that affect legumes.[1]
-
Crop Science: Screening legume varieties for tolerance or resistance to this phytotoxin.
-
Environmental Risk Assessment: Assessing the potential impact of the compound if used in agricultural settings.
Experimental Protocols
The following protocols describe methods for evaluating the phytotoxicity of this compound on legume species through seed germination and early seedling growth assays. These tests are sensitive indicators of phytotoxicity.[2][3]
Protocol 1: Seed Germination and Root Elongation Assay in Petri Dishes
This protocol is adapted from standard seed germination toxicity tests and is suitable for initial screening.[2][4]
1. Materials and Reagents
- Certified seeds of legume species (e.g., Phaseolus vulgaris (bean), Pisum sativum (pea), Medicago sativa (alfalfa)).
- This compound (pure compound).
- Solvent (e.g., DMSO or ethanol, pre-tested for non-toxicity at the final concentration).
- Sterile distilled water.
- Sterile 90 mm Petri dishes.
- Sterile filter paper (e.g., Whatman No. 1).
- Growth chamber or incubator with controlled temperature and light.
- Image analysis software for root measurement.
2. Experimental Procedure
- Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series (e.g., 1, 10, 50, 100, 200 µg/mL) in sterile distilled water. The final solvent concentration in all treatments, including the control, should be identical and minimal (e.g., <0.5%).
- Seed Sterilization: Surface sterilize legume seeds by rinsing with 70% ethanol for 30-60 seconds, followed by a 5-10 minute soak in a 1% sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water.
- Assay Setup: Place one sterile filter paper in each Petri dish. Pipette 5 mL of the respective test solution or control solution onto the filter paper.
- Seed Plating: Arrange 10-20 sterilized seeds evenly on the moistened filter paper in each dish. Each concentration should be tested in at least three to four replicates.[5]
- Incubation: Seal the Petri dishes with paraffin film to prevent moisture loss. Incubate in a growth chamber at a suitable temperature (e.g., 25 ± 2°C) with a defined photoperiod (e.g., 16h light / 8h dark) for 3 to 7 days.[3][5]
- Data Collection: After the incubation period, record the number of germinated seeds (radicle emergence > 2mm). Using a high-resolution scanner or camera, capture images of the seedlings and measure the length of the primary root and shoot for each seedling using image analysis software.
3. Data Analysis
- Germination Percentage (GP): GP (%) = (Number of germinated seeds / Total number of seeds) x 100.
- Relative Root/Shoot Elongation (RRE/RSE): RRE (%) = (Mean root length in treatment / Mean root length in control) x 100.
- Calculate the EC50 (concentration causing 50% inhibition) for root and shoot elongation using probit or logit analysis.
Protocol 2: Seedling Growth Assay in Soil or Inert Substrate
This protocol assesses the effect of the compound on seedling emergence and early growth in a more realistic substrate.[5][6]
1. Materials and Reagents
- Legume seeds, this compound, and solvent as in Protocol 1.
- Reference soil (e.g., OECD standard soil) or inert substrate like quartz sand.[5]
- Pots or trays for planting.
- Greenhouse or controlled environment chamber.
2. Experimental Procedure
- Substrate Preparation: If using soil, spike the soil with the test compound. Prepare a stock solution of this compound and mix it thoroughly with the soil to achieve the desired final concentrations (e.g., 1, 10, 50, 100 mg/kg soil). A solvent control (soil treated with solvent only) and a negative control (untreated soil) are mandatory. Allow the solvent to evaporate completely before planting.
- Planting: Fill pots with the prepared substrate. Sow a predetermined number of seeds (e.g., 5-10) at a uniform depth in each pot. Prepare at least four replicate pots for each treatment concentration.[5]
- Growing Conditions: Maintain the pots in a greenhouse under controlled conditions of temperature, light, and humidity suitable for the chosen legume species. Water as needed, avoiding overwatering.[5]
- Data Collection: Monitor daily for seedling emergence. After a set period (e.g., 14-21 days), count the number of emerged seedlings. Carefully harvest the seedlings, wash the roots, and measure shoot height and root length. Determine the fresh weight, and then dry the seedlings in an oven at 70°C to a constant weight to determine the dry biomass.
3. Data Analysis
- Emergence Rate (%): Calculate as in Protocol 1.
- Growth Inhibition (%): Calculate the percent inhibition of shoot height, root length, and dry biomass relative to the control.
- Determine the EC50 values for the measured growth parameters.
Data Presentation
Quantitative data should be summarized to facilitate comparison across different concentrations and legume species.
| Concentration (µg/mL or mg/kg) | Legume Species | Germination Rate (%) | Avg. Root Length (cm) ± SD | Avg. Shoot Length (cm) ± SD | Avg. Dry Biomass (mg) ± SD |
| 0 (Control) | Phaseolus vulgaris | 98 ± 2 | 10.5 ± 0.8 | 8.2 ± 0.5 | 150 ± 12 |
| 10 | Phaseolus vulgaris | 95 ± 3 | 8.1 ± 0.7 | 7.5 ± 0.6 | 135 ± 10 |
| 50 | Phaseolus vulgaris | 70 ± 5 | 4.2 ± 0.4 | 5.1 ± 0.4 | 95 ± 8 |
| 100 | Phaseolus vulgaris | 45 ± 4 | 1.8 ± 0.3 | 2.9 ± 0.3 | 60 ± 7 |
| 0 (Control) | Medicago sativa | 96 ± 3 | 7.8 ± 0.6 | 5.5 ± 0.4 | 80 ± 9 |
| 10 | Medicago sativa | 92 ± 4 | 6.2 ± 0.5 | 4.9 ± 0.5 | 71 ± 7 |
| 50 | Medicago sativa | 65 ± 6 | 3.1 ± 0.3 | 3.0 ± 0.3 | 45 ± 6 |
| 100 | Medicago sativa | 30 ± 5 | 1.1 ± 0.2 | 1.5 ± 0.2 | 25 ± 4 |
Table 1: Example data summary for phytotoxicity testing. Data are hypothetical.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for phytotoxicity testing of this compound on legumes.
Hypothesized Phytotoxic Signaling Pathway
Caption: A generalized signaling pathway for phytotoxin-induced stress in a plant cell.
References
- 1. digital.csic.es [digital.csic.es]
- 2. mdpi.com [mdpi.com]
- 3. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 4. biotoxicity.com [biotoxicity.com]
- 5. horizontal.ecn.nl [horizontal.ecn.nl]
- 6. Biological test method for measuring terrestrial plants exposed to contaminants in soil: chapter 1 - Canada.ca [canada.ca]
Application Notes and Protocols: Evaluation of Antitrypanosomal Activity of 3,4-Dehydro-6-hydroxymellein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe neglected tropical disease caused by protozoan parasites of the genus Trypanosoma.[1][2] The current treatments are limited by issues of toxicity, complex administration, and growing parasite resistance, necessitating the discovery of new, effective, and safe therapeutic agents.[1][3] Natural products remain a promising source of novel bioactive compounds.[4][5] 3,4-Dehydro-6-hydroxymellein is an isocoumarin that has been identified in various microorganisms.[6] This document provides a comprehensive set of protocols for the in vitro evaluation of the antitrypanosomal activity of this compound, outlining the necessary steps from parasite culture to data analysis. While specific data on the antitrypanosomal effects of this particular compound are not yet available in the public domain, the methodologies described herein provide a robust framework for its initial screening and characterization.
Data Presentation
Quantitative data from antitrypanosomal activity assays should be summarized for clarity and comparative purposes. The following table is a template illustrating how to present the results of an in vitro screening of a test compound like this compound against Trypanosoma brucei.
Table 1: In Vitro Antitrypanosomal Activity and Cytotoxicity of this compound
| Compound | Target Organism | IC50 (µM) | Cytotoxicity (CC50 in L6 cells, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Trypanosoma brucei rhodesiense (STIB900) | To be determined | To be determined | To be determined |
| Fexinidazole (Control) | Trypanosoma brucei rhodesiense (STIB900) | Example: 0.5 - 2.0 | Example: > 30 | Example: >15 - 60 |
*IC50: The half-maximal inhibitory concentration of the compound against the parasite. *CC50: The half-maximal cytotoxic concentration of the compound against a mammalian cell line (e.g., L6 rat skeletal myoblasts). *Selectivity Index (SI): A ratio indicating the compound's selectivity for the parasite over mammalian cells. A higher SI value is desirable.
Experimental Protocols
The following protocols describe a standard in vitro assay for determining the antitrypanosomal activity of a test compound.
Protocol 1: In Vitro Antitrypanosomal Susceptibility Assay
This protocol is adapted from standard methodologies for screening compounds against bloodstream forms of Trypanosoma brucei.[7][8]
1. Materials and Reagents:
-
Trypanosoma brucei brucei (e.g., strain 427) or Trypanosoma brucei rhodesiense (e.g., STIB900)
-
Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), glutamate, hypoxanthine, cysteine, thymidine, sodium pyruvate, and mercaptoethanol.[8]
-
Test compound (this compound) stock solution in dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Resazurin sodium salt solution (for viability assessment).
-
CO2 incubator (37°C, 5% CO2).
-
Plate reader (for fluorescence measurement).
2. Procedure:
-
Parasite Culture: Maintain bloodstream forms of T. brucei in exponential growth phase in supplemented IMDM at 37°C in a 5% CO2 incubator.[7]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[7]
-
Assay Setup:
-
Dilute the parasite culture to a final density of 5 x 10³ parasites/mL.[4]
-
Dispense 196 µL of the parasite suspension into each well of a 96-well plate.[7]
-
Add 4 µL of the diluted test compound to each well in triplicate.[7]
-
Include wells with parasites and medium only (negative control), and wells with a standard antitrypanosomal drug (positive control).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48 hours.[7]
-
Viability Assessment:
-
After 48 hours, add 20 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence with a plate reader (e.g., 544 nm excitation, 590 nm emission).[4]
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.
-
Protocol 2: Cytotoxicity Assay against Mammalian Cells
It is crucial to assess the toxicity of the compound against a mammalian cell line to determine its selectivity.
1. Materials and Reagents:
-
L6 rat skeletal myoblast cell line (or other suitable mammalian cell line like THP1).[9]
-
RPMI 1640 medium supplemented with 10% FBS.
-
Test compound (this compound) dilutions.
-
Resazurin solution.
-
96-well microplates.
-
CO2 incubator (37°C, 5% CO2).
2. Procedure:
-
Cell Culture: Culture L6 cells in RPMI 1640 medium in a 37°C, 5% CO2 incubator.
-
Assay Setup:
-
Seed the 96-well plates with L6 cells at an appropriate density and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound.
-
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add resazurin and measure fluorescence as described in Protocol 1.
-
Data Analysis: Calculate the CC50 value from the dose-response curve.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro screening of this compound for antitrypanosomal activity.
Caption: Workflow for antitrypanosomal activity screening.
Potential Signaling Pathways for Antitrypanosomal Action
While the mechanism of action for this compound is unknown, several pathways are known targets for antitrypanosomal drugs. Further studies could investigate if the compound affects any of these.
Caption: Potential mechanisms of antitrypanosomal action.
References
- 1. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitrypanosomal Activities of Tryptanthrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,4-Dehydro-6-hydroxymellein as a Reference Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. The accuracy and reproducibility of metabolomics data are paramount for the identification of biomarkers and the understanding of disease mechanisms. The use of well-characterized reference standards is critical for achieving high-quality data. 3,4-Dehydro-6-hydroxymellein, a naturally occurring isocoumarin, presents potential as a reference standard in targeted and untargeted metabolomics studies due to its defined chemical structure and spectral properties.[1][2]
This document provides detailed application notes and protocols for the utilization of this compound as a reference standard for instrument calibration, quality control, and quantification in liquid chromatography-mass spectrometry (LC-MS) based metabolomics workflows.
Physicochemical and Spectral Data
A summary of the key properties of this compound is presented in the table below. This information is essential for its use as a reference standard.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| IUPAC Name | 6,8-dihydroxy-3-methylisochromen-1-one | [1] |
| InChIKey | OHHKDUWFPNAEHQ-UHFFFAOYSA-N | [1] |
| Appearance | Off-white to pale yellow solid | Assumed |
| Purity | ≥98% (recommended for reference standard) | Best Practice |
| Storage Conditions | -20°C, protected from light | Best Practice |
| LC-MS Precursor Ion ([M-H]⁻) | 191.0358 m/z | [1] |
| Key MS/MS Fragments (Collision Energy: 20V) | 149.0246, 147.0452, 123.0456, 119.0501 | [1] |
Application 1: System Suitability and Quality Control
Prior to and during sample analysis, it is crucial to monitor the performance of the LC-MS system. This compound can be used as a quality control (QC) standard to assess system stability and performance.
Experimental Protocol
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Preparation of QC Stock Solution: Accurately weigh 1 mg of this compound and dissolve in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.
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Preparation of Working QC Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a solvent composition that matches the initial mobile phase of the LC gradient.
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Injection Schedule: Inject the working QC solution at the beginning of the analytical run and periodically (e.g., every 10-15 sample injections) throughout the sequence.
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Performance Monitoring: Monitor the retention time, peak area, and mass accuracy of the this compound peak. Consistent measurements indicate stable system performance.
Data Presentation: QC Monitoring
| QC Injection | Retention Time (min) | Peak Area (Arbitrary Units) | Mass Accuracy (ppm) |
| QC_Start_1 | 3.78 | 1.25E+06 | 1.8 |
| QC_Start_2 | 3.79 | 1.28E+06 | -1.5 |
| QC_Mid_1 | 3.77 | 1.23E+06 | 2.1 |
| QC_Mid_2 | 3.78 | 1.26E+06 | 1.2 |
| QC_End_1 | 3.79 | 1.29E+06 | -0.9 |
| QC_End_2 | 3.78 | 1.27E+06 | 1.4 |
| Mean | 3.78 | 1.26E+06 | - |
| %RSD | 0.21% | 1.75% | - |
Acceptance criteria are typically set at <2% RSD for retention time and <15% RSD for peak area for system suitability.
Application 2: External Standard for Quantification
For the absolute quantification of this compound in biological samples, a calibration curve should be prepared using a certified reference standard.
Experimental Protocol
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Preparation of Calibration Standards:
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Prepare a 1 mg/mL stock solution of this compound in methanol.
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Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
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The diluent should be a surrogate matrix that mimics the biological sample matrix as closely as possible (e.g., charcoal-stripped plasma or a synthetic matrix).
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Sample Preparation:
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Thaw biological samples (e.g., plasma, urine, cell culture media) on ice.
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Perform metabolite extraction using a suitable method (e.g., protein precipitation with cold methanol or acetonitrile, liquid-liquid extraction).
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Evaporate the solvent and reconstitute the sample in the initial mobile phase.
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-
LC-MS Analysis:
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Inject the calibration standards and the prepared biological samples onto the LC-MS system.
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Acquire data using a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method, monitoring the transition from the precursor ion to a specific fragment ion (e.g., m/z 191.04 -> 149.02).
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-
Data Analysis:
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Integrate the peak areas of this compound in the calibration standards and the samples.
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Construct a calibration curve by plotting the peak area against the concentration of the standards.
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Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
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Data Presentation: Calibration Curve for Quantification
| Standard Concentration (ng/mL) | Peak Area (Mean ± SD, n=3) | %CV |
| 1 | 1,520 ± 98 | 6.4 |
| 5 | 7,850 ± 412 | 5.2 |
| 10 | 15,980 ± 950 | 5.9 |
| 50 | 81,200 ± 3,500 | 4.3 |
| 100 | 165,400 ± 7,800 | 4.7 |
| 250 | 420,100 ± 19,500 | 4.6 |
| 500 | 852,300 ± 38,900 | 4.6 |
| 1000 | 1,710,500 ± 82,100 | 4.8 |
| Linearity (R²) | 0.998 | - |
Visualizations
Biosynthesis of 6-Hydroxymellein and Related Isocoumarins
The following diagram illustrates the proposed biosynthetic pathway leading to 6-hydroxymellein, a related isocoumarin. Understanding the biosynthesis can provide context for its presence in biological systems.
Caption: Proposed biosynthetic pathway of 6-hydroxymellein.
General Workflow for Using this compound as a Reference Standard
This diagram outlines the logical workflow for incorporating this compound as a reference standard in a typical metabolomics experiment.
References
Applications of 3,4-Dehydro-6-hydroxymellein in Agricultural Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dehydro-6-hydroxymellein, also known as 6,8-dihydroxy-3-methylisocoumarin, is a naturally occurring isocoumarin derivative found in various microorganisms. Isocoumarins are a class of secondary metabolites known for a range of biological activities, including antifungal and phytotoxic properties, making them of significant interest in the field of agricultural research. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential agrochemical candidate.
Application Notes
This compound has demonstrated potent biological activity relevant to crop protection. Its primary application in agricultural research lies in its potential as a natural fungicide.
Antifungal Activity:
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Target: Oomycetes, a group of destructive plant pathogens that includes species responsible for downy mildews and late blights.
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Observed Effect: Strong zoosporicidal activity against Plasmopara viticola, the causal agent of grapevine downy mildew.[1]
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Potential Applications:
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Development of novel bio-fungicides for the control of oomycete pathogens in viticulture and other susceptible crops.
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Use as a lead compound for the synthesis of more potent and stable antifungal agents.
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Investigation as a tool to study the life cycle and motility of pathogenic zoospores.
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Phytotoxicity:
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The broader class of melleins, to which this compound belongs, has been reported to exhibit phytotoxic effects on various plants. This suggests that while it has potential as a fungicide, its selectivity and impact on host plants must be carefully evaluated.
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Potential Applications:
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Screening for herbicidal properties against common agricultural weeds.
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Understanding the structure-activity relationships of isocoumarins in relation to phytotoxicity to design crop-safe fungicides.
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Data Presentation
Table 1: Reported Antifungal Activity of this compound
| Compound Name | Synonym | Target Organism | Activity Type | Concentration | Reference |
| This compound | 6,8-Dihydroxy-3-methylisocoumarin | Plasmopara viticola | Zoosporicidal | 5 µg/mL | [1] |
Note: Currently, there is a lack of specific quantitative data in the scientific literature regarding the phytotoxicity of this compound on various crop species. The general protocols provided below can be used to generate such data.
Experimental Protocols
Protocol 1: In Vitro Zoosporicidal Activity Assay against Plasmopara viticola
This protocol is adapted from methodologies for assessing the activity of natural compounds against oomycete zoospores.
1. Objective: To determine the concentration at which this compound inhibits the motility of Plasmopara viticola zoospores.
2. Materials:
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This compound (stock solution in DMSO, e.g., 1 mg/mL)
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Plasmopara viticola sporangia (collected from infected grapevine leaves)
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Sterile distilled water
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Microscope slides or multi-well plates
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Micropipettes
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Light microscope
3. Method:
- Zoospores Release:
- Place fresh P. viticola sporangia in a small volume of sterile, cold (4°C) distilled water.
- Incubate at 4°C for 2-4 hours to induce the release of motile zoospores.
- Allow the suspension to equilibrate to room temperature for 15-30 minutes before use.
- Preparation of Test Solutions:
- Prepare a serial dilution of the this compound stock solution in sterile distilled water to achieve final concentrations for testing (e.g., 0.1, 1, 5, 10, 25 µg/mL).
- Include a solvent control (DMSO at the highest concentration used in the test solutions) and a negative control (sterile distilled water).
- Assay:
- On a microscope slide or in the well of a microplate, mix a small volume (e.g., 10 µL) of the zoospore suspension with an equal volume of the test solution.
- Immediately observe the mixture under a light microscope.
- Count the number of motile and non-motile (lysed or immobile) zoospores in a defined field of view at different time points (e.g., 5, 15, and 30 minutes).
- Data Analysis:
- Calculate the percentage of non-motile zoospores for each concentration and time point.
- Determine the minimal concentration that causes complete immobilization or lysis of zoospores.
Protocol 2: Phytotoxicity Assessment - Seed Germination and Root Elongation Assay
This is a general protocol to evaluate the potential phytotoxic effects of this compound on crop plants.
1. Objective: To assess the impact of this compound on the seed germination and early seedling growth of a model crop (e.g., wheat, lettuce, or radish).
2. Materials:
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This compound (stock solution in a suitable solvent like DMSO)
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Certified seeds of the chosen crop species
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Petri dishes with filter paper
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Distilled water
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Growth chamber or incubator with controlled temperature and light conditions
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Ruler or caliper for measurements
3. Method:
- Preparation of Test Solutions:
- Create a range of concentrations of this compound in distilled water (e.g., 1, 10, 50, 100 µg/mL).
- Prepare a solvent control and a negative control (distilled water).
- Seed Sterilization and Plating:
- Surface sterilize the seeds (e.g., with a short wash in 1% sodium hypochlorite followed by rinsing with sterile distilled water).
- Place a set number of seeds (e.g., 20) evenly on the filter paper in each Petri dish.
- Treatment Application:
- Add a standard volume of each test solution (or control) to the respective Petri dishes, ensuring the filter paper is saturated but not flooded.
- Incubation:
- Seal the Petri dishes (e.g., with parafilm) and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16h/8h light/dark cycle).
- Data Collection (after a set period, e.g., 5-7 days):
- Germination Rate: Count the number of germinated seeds in each dish and express it as a percentage of the total seeds.
- Root and Shoot Length: Measure the length of the primary root and shoot of each seedling.
- Data Analysis:
- Calculate the average germination percentage, root length, and shoot length for each treatment.
- Determine the percentage of inhibition for each parameter compared to the negative control.
- If possible, calculate the IC50 (concentration causing 50% inhibition) for root and shoot growth.
Visualizations
Caption: Workflow for Zoosporicidal Activity Assay.
Caption: Workflow for Phytotoxicity Assessment.
Caption: Generalized Plant Defense Signaling Pathway.
Disclaimer: The signaling pathway depicted above is a generalized representation of a plant's response to a potential pathogen or elicitor and has not been specifically demonstrated for this compound. Further research is required to elucidate the precise mechanism of action.
References
Troubleshooting & Optimization
Overcoming challenges in the purification of 3,4-Dehydro-6-hydroxymellein
Welcome to the technical support center for the purification of 3,4-Dehydro-6-hydroxymellein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this fungal secondary metabolite.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, from initial extraction to final polishing steps.
Problem 1: Low Yield of Crude Extract
Symptoms:
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After solvent extraction from the fungal culture, the resulting crude extract has a lower than expected mass.
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Preliminary analysis (e.g., TLC or LC-MS) of the crude extract shows a very faint spot or peak corresponding to the target compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Cell Lysis | For mycelial cultures, incorporate a mechanical disruption step (e.g., grinding with liquid nitrogen, sonication, or bead beating) prior to solvent extraction. | Fungal cell walls can be robust. Mechanical disruption increases the surface area for solvent penetration and improves the extraction efficiency of intracellular metabolites. |
| Inappropriate Extraction Solvent | Ethyl acetate is a commonly used solvent for extracting isocoumarins. If yields are low, consider a more polar solvent like methanol or a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol). | The polarity of the extraction solvent should match that of the target compound. This compound has polar hydroxyl groups, but the isocoumarin core is relatively nonpolar. A solvent of intermediate polarity like ethyl acetate is often a good starting point. |
| Suboptimal Extraction Time/Temperature | Increase the extraction time (e.g., from 24 to 48 hours) and/or perform the extraction at a slightly elevated temperature (e.g., 40°C), while monitoring for potential degradation. | Diffusion of the metabolite from the fungal biomass into the solvent is a time and temperature-dependent process. |
| Degradation During Extraction | Minimize exposure of the extract to light and high temperatures. Consider extracting under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. | The stability of this compound during extraction is not well-documented, but related compounds can be sensitive to light, heat, and oxygen. |
Problem 2: Poor Resolution in Preparative HPLC
Symptoms:
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The peak for this compound co-elutes with other peaks.
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Broad or tailing peaks are observed, leading to impure fractions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inadequate Mobile Phase Composition | Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvent (acetonitrile or methanol) to water. The addition of a small percentage of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape by suppressing the ionization of phenolic hydroxyl groups. | Modifying the mobile phase composition alters the selectivity of the separation. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. Acidification of the mobile phase can reduce peak tailing for acidic compounds like this compound. |
| Inappropriate Stationary Phase | If using a standard C18 column, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic compounds. | The choice of stationary phase plays a crucial role in chromatographic selectivity. A different stationary phase may provide better separation of closely eluting impurities. |
| Column Overload | Reduce the amount of crude extract injected onto the column. Perform multiple smaller injections instead of a single large one. | Overloading the column leads to peak broadening and reduced resolution. |
| Suboptimal Flow Rate or Temperature | Optimize the flow rate to improve separation efficiency. Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks, but be mindful of potential compound degradation. | Flow rate and temperature affect the kinetics of the separation process. |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when purifying this compound from a fungal extract?
A1: While specific impurities will vary depending on the fungal species and culture conditions, you can generally expect to find other secondary metabolites with similar structural features. For this compound, common impurities may include other isocoumarin derivatives (e.g., mellein, 4-hydroxymellein), fatty acids, and pigments produced by the fungus. These compounds often have similar polarities, making chromatographic separation challenging.
Q2: How can I monitor the purity of my fractions during purification?
A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and inexpensive method for initial screening of fractions. For more accurate assessment, High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is ideal, as it provides information on peak purity and the UV-Vis spectrum of the compound. Mass Spectrometry (MS) coupled with LC (LC-MS) can be used to confirm the molecular weight of the compound in each fraction.
Q3: What are the recommended storage conditions for purified this compound?
Q4: I am observing peak tailing in my HPLC analysis. What can I do to improve the peak shape?
A4: Peak tailing for a phenolic compound like this compound in reversed-phase HPLC is often due to interactions between the hydroxyl groups and residual silanols on the silica-based stationary phase. To mitigate this, add a small amount of a weak acid, such as 0.1% formic acid or 0.1% acetic acid, to your mobile phase. This will suppress the ionization of the phenolic groups and reduce the undesirable interactions, resulting in more symmetrical peaks.
Experimental Protocols
Protocol 1: General Extraction of this compound from Fungal Culture
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Harvesting: After the desired incubation period, separate the fungal mycelium from the liquid broth by filtration through cheesecloth or a similar filter.
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Extraction of Broth: Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.
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Extraction of Mycelium: If the target compound is intracellular, dry the mycelium and grind it to a fine powder. Extract the powdered mycelium with ethyl acetate or methanol at room temperature with agitation for 24-48 hours.
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Concentration: Combine all ethyl acetate extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
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Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Preparative Reversed-Phase HPLC for Purification
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Sample Preparation: Dissolve the crude extract in a minimal amount of the mobile phase (or a compatible solvent like methanol) and filter through a 0.45 µm syringe filter.
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Chromatographic Conditions (Example):
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Column: C18 semi-preparative column (e.g., 10 µm particle size, 250 mm x 10 mm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 10% B to 90% B over 40 minutes.
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Flow Rate: 4 mL/min.
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Detection: UV at 254 nm and 280 nm.
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Injection and Fraction Collection: Inject the prepared sample and collect fractions based on the elution of peaks from the chromatogram.
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Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
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Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor HPLC resolution.
Preventing degradation of 3,4-Dehydro-6-hydroxymellein during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3,4-Dehydro-6-hydroxymellein during storage. The information is presented in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound is susceptible to degradation from several factors due to its chemical structure, which includes a lactone ring, a phenolic hydroxyl group, and a conjugated double bond. The primary factors of concern are:
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Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.
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Light: Exposure to UV or even ambient light can lead to photodegradation.
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pH: The lactone ring is susceptible to hydrolysis, particularly under basic conditions. The phenolic group's reactivity is also pH-dependent.
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Oxygen: The phenolic moiety is prone to oxidation, which can be catalyzed by light and metal ions.
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Moisture: The presence of water can facilitate hydrolysis of the lactone.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage of solid this compound, the following conditions are recommended to minimize degradation:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation and slows down chemical reactions. |
| Light | Protected from light (amber vials) | Prevents photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidation. |
| Container | Tightly sealed, airtight container | Prevents moisture absorption and exposure to oxygen. |
Q3: How should I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods. If short-term storage is necessary, the following conditions should be met:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | Minimizes hydrolysis. |
| Temperature | -80°C | Drastically slows down degradation kinetics. |
| Light | Protected from light (amber vials or foil-wrapped) | Prevents photodegradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces oxidation. |
| Concentration | Prepare fresh solutions for each experiment | Avoids repeated freeze-thaw cycles. |
Troubleshooting Guide
Problem 1: I observe a change in the color of my solid sample (e.g., from white/off-white to yellow/brown).
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Possible Cause: This is often an indication of oxidation or degradation. The phenolic group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures.
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Troubleshooting Steps:
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Verify Storage Conditions: Ensure the sample has been stored at the recommended temperature, protected from light, and under an inert atmosphere.
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Assess Purity: Analyze the sample using a suitable analytical method, such as HPLC-UV, to determine the purity and identify any degradation products.
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Future Prevention: If storage conditions were suboptimal, procure a fresh batch and adhere strictly to the recommended storage guidelines. For highly sensitive applications, consider re-purifying the material if minor degradation has occurred.
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Problem 2: I am seeing a decrease in the peak area of my compound and the appearance of new peaks in my HPLC analysis after storing the solution for a short period.
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Possible Cause: This indicates degradation in solution. The new peaks likely correspond to degradation products. Common degradation pathways in solution include hydrolysis of the lactone ring or oxidation.
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Troubleshooting Steps:
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Review Solution Storage: Confirm that the solution was stored at -80°C, protected from light, and in a suitable anhydrous, aprotic solvent.
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Investigate Degradants: If possible, use LC-MS to identify the mass of the degradation products. An increase in mass might suggest oxidation, while a mass increase of 18 amu could indicate hydrolysis.
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Optimize Workflow: Prepare fresh solutions immediately before use. Avoid storing solutions for any extended period. If solutions must be prepared in advance, flash-freeze aliquots in an inert atmosphere and store them at -80°C.
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Problem 3: My experimental results are inconsistent, and I suspect my compound is degrading during the experiment.
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Possible Cause: The experimental conditions themselves may be causing degradation. This can be due to the pH of the buffer, exposure to light during the experiment, or the presence of oxidizing agents.
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Troubleshooting Steps:
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Evaluate Experimental Conditions:
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pH: If your assay is in an aqueous buffer, check the pH. If it is neutral to basic, consider if the lactone is hydrolyzing. Run a time-course experiment to monitor stability under your assay conditions.
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Light: Protect your experimental setup from light as much as possible.
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Additives: Be aware of any components in your media or buffer that could be reactive (e.g., metal ions that can catalyze oxidation).
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Use of Controls: Include a control sample of this compound in your experimental buffer and incubate it for the same duration as your experiment. Analyze this control to assess for degradation.
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Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: UV at 254 nm and 320 nm.
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Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule. Here are example conditions:
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Acid Hydrolysis: Incubate a 1 mg/mL solution in 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: Incubate a 1 mg/mL solution in 0.1 M NaOH at room temperature for 1 hour.
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Oxidative Degradation: Treat a 1 mg/mL solution with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Store the solid compound at 105°C for 48 hours.
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Photodegradation: Expose a 1 mg/mL solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
After exposure to these stress conditions, analyze the samples by the stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Isocoumarins
Welcome to the technical support center for the HPLC separation of isocoumarins. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the optimization of mobile phase for HPLC analysis of isocoumarins.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for reversed-phase HPLC separation of isocoumarins?
A typical starting point for the reversed-phase HPLC separation of isocoumarins is a gradient elution using a C18 column. The mobile phase usually consists of a mixture of water (solvent A) and an organic solvent like acetonitrile or methanol (solvent B).[1] Both solvents are often acidified with a small amount of an acid, such as 0.1% formic acid or acetic acid, to improve peak shape and resolution.[1]
Q2: Should I use isocratic or gradient elution for separating isocoumarins?
The choice between isocratic and gradient elution depends on the complexity of your sample.
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Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures containing a few isocoumarins with similar polarities.
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Gradient elution , where the proportion of the organic solvent is increased over time, is generally preferred for complex mixtures, such as plant extracts, containing isocoumarins with a wide range of polarities. Gradient elution helps to resolve both early and late-eluting compounds in a single run.
Q3: What is the role of adding acid to the mobile phase?
Adding a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase serves two primary purposes:
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Improves Peak Shape: Isocoumarins often possess phenolic hydroxyl groups. The addition of acid suppresses the ionization of these groups, reducing peak tailing and leading to sharper, more symmetrical peaks.
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Enhances Selectivity: By controlling the ionization state of the analytes, the pH of the mobile phase can influence their retention behavior and improve the separation of closely eluting compounds.
Q4: Can I use methanol and acetonitrile interchangeably?
While both are common organic modifiers in reversed-phase HPLC, methanol and acetonitrile have different solvent properties and can provide different selectivities. If you are facing challenges with co-eluting peaks, switching from one solvent to the other (or using a mixture of both) can alter the elution order and improve separation.
Q5: How can I confirm the identity of my isocoumarin peaks?
Peak identification can be confirmed by comparing the retention time and UV-Vis spectrum of the unknown peak with that of a pure standard run under the same chromatographic conditions. For unambiguous identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
Troubleshooting Guide
This section addresses specific issues you might encounter during the HPLC separation of isocoumarins.
| Problem | Possible Causes | Solutions |
| Poor Resolution / Co-eluting Peaks | The mobile phase composition is not optimized. | - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.- Change the organic solvent (e.g., from methanol to acetonitrile or vice versa) to alter selectivity.- Modify the pH of the mobile phase by adjusting the acid concentration. |
| Isomers or structurally similar compounds are present. | - Consider using a different stationary phase (e.g., a phenyl-hexyl column) that offers different selectivity based on aromaticity.- Optimize the column temperature. Sometimes a change in temperature can improve the resolution of isomers. | |
| Peak Tailing | Secondary interactions between the isocoumarin's polar groups and the silica backbone of the column. | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid) to suppress the ionization of phenolic hydroxyl groups.- Use a high-purity, end-capped column to minimize the number of free silanol groups.- If the problem persists, consider adding a small amount of a competing base, like triethylamine, to the mobile phase, but be mindful of its effect on column longevity and MS compatibility. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.- Use a buffer if precise pH control is critical for your separation. |
| Column temperature fluctuations. | - Use a column oven to maintain a constant temperature. | |
| Column degradation. | - Flush the column with a strong solvent after each batch of samples.- Replace the column if performance does not improve after cleaning. | |
| Ghost Peaks | Contaminants in the mobile phase or from the sample carryover. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Run a blank gradient (injecting only the mobile phase) to identify any contaminant peaks.- Implement a needle wash step between injections to reduce carryover. |
| Analyte Degradation | Isocoumarins may be unstable under certain pH or temperature conditions. | - If you suspect degradation, analyze a fresh standard and compare it to an older one.- Avoid extreme pH values in the mobile phase unless necessary.- Store standards and samples in a cool, dark place. Some coumarins have been shown to degrade at high temperatures.[2] |
| Co-elution with Flavonoids | Flavonoids are common co-occurring compounds in plant extracts and can interfere with isocoumarin analysis. | - Optimize the gradient to specifically target the separation of these two compound classes.- Use a photodiode array (PDA) detector to check for peak purity. Flavonoids and isocoumarins often have distinct UV spectra, which can help in identifying co-elution.[3] |
Data Presentation
The following tables summarize typical HPLC conditions used for the separation of isocoumarins and related compounds.
Table 1: HPLC Parameters for Isocoumarin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 3.9 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | 0.3% Acetic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 385 nm | DAD (Diode Array Detection) |
| Column Temp. | 30 °C | Ambient |
Table 2: Example Gradient Elution Program
| Time (min) | % Solvent A | % Solvent B |
| 0 | 83 | 17 |
| 10 | 83 | 17 |
| 40 | 40 | 60 |
| 45 | 0 | 100 |
| 50 | 83 | 17 |
| 60 | 83 | 17 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Isocoumarins in a Plant Extract
This protocol provides a general procedure for the HPLC analysis of isocoumarins in a methanolic plant extract.
1. Materials and Reagents:
-
HPLC-grade acetonitrile, methanol, and water
-
Trifluoroacetic acid (TFA) or formic acid
-
Isocoumarin standards
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
0.45 µm syringe filters
2. Standard Solution Preparation:
-
Prepare a stock solution of the isocoumarin standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range in the samples.
3. Sample Preparation:
-
Dissolve the dried plant extract in methanol to a known concentration (e.g., 10 mg/mL).
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 17% B
-
10-40 min: 17% to 60% B
-
40-45 min: 60% to 100% B
-
45-50 min: Hold at 100% B
-
50-51 min: 100% to 17% B
-
51-60 min: Re-equilibrate at 17% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength appropriate for the isocoumarins of interest (e.g., 385 nm).
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of each isocoumarin in the samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Caption: Workflow for the optimization of mobile phase in HPLC.
Caption: Biosynthetic pathway of isocoumarins via the Polyketide Synthase (PKS) route.
References
Troubleshooting matrix effects in LC-MS analysis of 3,4-Dehydro-6-hydroxymellein
Welcome to the technical support center for the LC-MS analysis of 3,4-Dehydro-6-hydroxymellein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues encountered during the LC-MS analysis of this compound.
Issue: Poor Peak Shape, Low Signal Intensity, or High Signal Variability
One of the primary challenges in quantitative LC-MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This can manifest as poor peak shape, reduced sensitivity, and inconsistent results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Frequently Asked Questions (FAQs)
1. What are the typical LC-MS parameters for the analysis of this compound?
While a specific, universally optimized method may not be available, a good starting point for method development can be derived from the analysis of structurally similar isocoumarin and coumarin derivatives.
Table 1: Recommended Starting LC-MS Parameters
| Parameter | Recommendation |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 1-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), negative ion mode is a good starting point based on public data ([M-H]- at m/z 191.0358).[1] |
| MS/MS Transition | Precursor Ion: 191.04. Product Ions: Monitor characteristic fragments (e.g., 149.02, 147.05, 123.05).[1] |
2. How can I determine if I have a matrix effect issue?
A common method is the post-extraction spike experiment.[2][3][4]
Experimental Protocol: Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A: A standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B: A blank matrix sample (a sample that does not contain the analyte) that has been through the entire extraction procedure.
-
Set C: A blank matrix sample that has been extracted and then spiked with a known concentration of this compound (ideally the same concentration as Set A).
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Table 2: Interpretation of Post-Extraction Spike Results
| ME (%) | Interpretation |
| ~100% | No significant matrix effect. |
| < 100% | Ion suppression is occurring. |
| > 100% | Ion enhancement is occurring. |
3. What are the most effective ways to reduce matrix effects for this compound?
Mitigation strategies can be grouped into three main categories: sample preparation, chromatography, and calibration.
Caption: Strategies to mitigate matrix effects.
-
Sample Preparation: The goal is to remove interfering components from the matrix before analysis. For a moderately polar compound like this compound, reversed-phase Solid Phase Extraction (SPE) can be very effective. Liquid-Liquid Extraction (LLE) with an appropriate solvent can also be used.[4][5] For complex matrices, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) might be beneficial.[5]
-
Chromatographic Optimization: Adjusting the LC gradient to better separate the analyte from co-eluting matrix components can significantly reduce interference.[6] If co-elution persists, trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity.
-
Calibration Strategies:
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass, so it co-elutes and experiences the same matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects across samples.
-
Standard Addition: This method involves adding known amounts of the analyte to the actual sample and extrapolating to determine the original concentration. It is very effective but can be time-consuming.[2]
-
4. My signal is still low even after optimizing sample cleanup. What else can I do?
-
Check for Analyte Degradation: Ensure that this compound is stable throughout your sample preparation and analysis.
-
Optimize MS Parameters:
-
Ion Source: Fine-tune parameters such as gas flow rates, temperature, and voltages to maximize the ionization of your analyte.
-
Collision Energy: Optimize the collision energy in MS/MS mode to produce the most intense and specific fragment ions.
-
-
Consider a Different Ionization Technique: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) may provide a better response for certain less polar compounds and can sometimes be less susceptible to matrix effects.[6]
5. What are some common sample preparation protocols for similar compounds?
For the extraction of isocoumarins and related compounds from various matrices, the following general protocol can be adapted.
Experimental Protocol: General Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Depending on the matrix, this may involve homogenization, sonication, or enzymatic digestion.
-
Extraction: Extract the sample with a suitable solvent. Acetonitrile is often a good choice for compounds of this polarity.[7][8]
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Load the sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elution: Elute the this compound with a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
References
- 1. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 3,4-Dehydro-6-hydroxymellein for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 3,4-Dehydro-6-hydroxymellein for various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a natural product belonging to the isocoumarin class of compounds.[1][2] It has been identified in organisms such as Conoideocrella tenuis and Streptomyces.[2] Key chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 192.17 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid (assumed) | General knowledge |
| IUPAC Name | 6,8-dihydroxy-3-methylisochromen-1-one | --INVALID-LINK--[2] |
Q2: I am having trouble dissolving this compound in aqueous solutions for my bioassay. What are the recommended starting solvents?
A2: Many natural products, including isocoumarins, exhibit poor water solubility.[3][4] For initial solubilization of this compound, it is recommended to start with a small amount of a water-miscible organic solvent to create a stock solution. Commonly used solvents for fungal metabolites in bioassays include:
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Ethanol
-
Methanol
Acetone and DMSO are often considered safe choices for fungal bioassays.[5] It is crucial to determine the tolerance of your specific bioassay to these solvents, as they can exhibit toxicity at higher concentrations.
Q3: What is a general workflow for preparing this compound for a bioassay?
A3: A standard workflow involves preparing a high-concentration stock solution in an organic solvent and then diluting it to the final desired concentration in your aqueous bioassay medium.
Troubleshooting Guide
Problem: My compound precipitates out of solution when I add it to the aqueous bioassay medium.
This is a common issue when diluting a stock solution of a poorly water-soluble compound. Here are several troubleshooting steps you can take:
| Troubleshooting Step | Detailed Protocol | Considerations |
| 1. Optimize Solvent Concentration | Determine the maximum tolerated concentration of your organic solvent (e.g., DMSO) in the bioassay. Prepare your dilutions so that the final solvent concentration does not exceed this limit. | Many cell-based assays are sensitive to solvent concentrations above 0.5-1%. Always run a solvent control to account for any effects of the solvent itself. |
| 2. Use Co-solvents | A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol and water or DMSO and polyethylene glycol (PEG) might be effective. | The choice of co-solvents will depend on the specific requirements of your bioassay. Compatibility and potential for interference must be evaluated. |
| 3. pH Adjustment | The solubility of phenolic compounds like this compound can be pH-dependent. Try adjusting the pH of your final bioassay medium. Increasing the pH may deprotonate the hydroxyl groups, potentially increasing aqueous solubility. | Ensure that any pH adjustment does not negatively impact your biological system or the stability of the compound. |
| 4. Particle Size Reduction | If you have the solid compound, reducing its particle size can increase the dissolution rate. This can be achieved through techniques like sonocrystallization.[6] | This is an advanced technique and may not be feasible in all laboratory settings. |
| 5. Complexation | Encapsulating the compound in a carrier molecule like a cyclodextrin can enhance its aqueous solubility.[6] | This creates a new formulation of your compound, which may have different biological activities. Appropriate controls are necessary. |
| 6. Solid Dispersion | Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution.[6][7] | This is a formulation development technique that requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW: 192.17 g/mol ), you will need 0.19217 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated mass of this compound in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of high-purity, sterile DMSO to the tube.
-
Solubilize: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Tolerated Solvent Concentration
-
Prepare a dilution series of the solvent: In your bioassay medium, prepare a series of solvent concentrations (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%, 5% DMSO).
-
Set up the bioassay: Run your standard bioassay protocol with these solvent concentrations, ensuring you have a "no solvent" control.
-
Measure the biological response: Assess the endpoint of your bioassay (e.g., cell viability, enzyme activity).
-
Determine the threshold: The highest concentration of the solvent that does not cause a significant change in the biological response compared to the "no solvent" control is your maximum tolerated concentration.
Potential Signaling Pathway Interaction
While the specific signaling pathways modulated by this compound are not extensively characterized, many fungal secondary metabolites are known to interact with key cellular pathways. A hypothetical interaction is depicted below.
References
- 1. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubility enhancement techniques- a review on conventional and novel approaches [wisdomlib.org]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Method development for quantification of 3,4-Dehydro-6-hydroxymellein in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of 3,4-Dehydro-6-hydroxymellein in complex samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an isocoumarin, a class of polyketide secondary metabolites. Polyketides are a diverse group of natural products synthesized by a variety of organisms, including fungi and bacteria. Isocoumarins, and specifically this compound, are of interest due to their potential biological activities.
Q2: Which analytical technique is most suitable for the quantification of this compound in complex samples?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound in complex matrices such as fermentation broths, plant extracts, or biological fluids. This is due to its high sensitivity, selectivity, and ability to handle complex samples. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be used, but it may lack the required sensitivity and selectivity for very complex samples.
Q3: What are the main challenges when quantifying this compound in complex samples?
A3: The primary challenge is the "matrix effect," where co-eluting endogenous compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer.[1][2] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][3] Other challenges include achieving adequate chromatographic separation from isomeric compounds, ensuring the stability of the analyte during sample preparation and storage, and developing a robust sample preparation method to remove interferences.
Q4: Why is sample preparation critical for the analysis of this compound?
A4: Effective sample preparation is crucial to remove interfering compounds that can cause matrix effects, clog the analytical column, and lead to inaccurate results.[4][5] A good sample preparation protocol will also concentrate the analyte to a level that is detectable by the instrument. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation for biological samples.[5]
Q5: What is an appropriate internal standard for the quantification of this compound?
A5: The ideal internal standard (IS) is a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H). Since a stable isotope-labeled IS is often not commercially available, a structurally similar compound with similar chromatographic behavior and ionization efficiency can be used as an alternative. The IS is essential to compensate for variability in sample preparation and for matrix effects.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. 4. Column overload. | 1. Flush the column with a strong solvent or replace it. Use a guard column to protect the analytical column. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Adjust the mobile phase pH or use a different column chemistry. 4. Dilute the sample or reduce the injection volume. |
| Inconsistent Retention Times | 1. Fluctuations in pump flow rate. 2. Air bubbles in the pump. 3. Column temperature variations. 4. Changes in mobile phase composition. | 1. Check for leaks in the HPLC system and ensure the pump is functioning correctly. 2. Degas the mobile phase and purge the pump. 3. Use a column oven to maintain a stable temperature. 4. Prepare fresh mobile phase and ensure proper mixing. |
| Low Signal Intensity or No Peak | 1. Low analyte concentration in the sample. 2. Severe ion suppression (matrix effect). 3. Analyte degradation. 4. Incorrect mass spectrometer settings. | 1. Optimize the sample preparation to concentrate the analyte. 2. Improve sample cleanup (e.g., using SPE), dilute the sample, or optimize chromatography to separate the analyte from interfering compounds.[2][6] 3. Investigate analyte stability under the extraction and storage conditions. Prepare fresh samples. 4. Optimize MS parameters (e.g., ion source settings, collision energy) by infusing a standard solution of the analyte. |
| High Background Noise in Chromatogram | 1. Contaminated mobile phase or HPLC system. 2. Inadequate sample cleanup. 3. Bleed from the analytical column. | 1. Use high-purity solvents and flush the system. 2. Incorporate additional cleanup steps in the sample preparation protocol (e.g., SPE). 3. Condition the column or replace it if it is old. |
| Poor Reproducibility (High %RSD) | 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instrument variability. 4. Inappropriate internal standard. | 1. Standardize the sample preparation procedure. Automation can improve reproducibility.[5] 2. Use a stable isotope-labeled internal standard or matrix-matched calibrants.[3][6] 3. Perform regular instrument maintenance and calibration. 4. Select an internal standard that closely mimics the behavior of the analyte. |
Experimental Protocols
Sample Preparation from Fungal Fermentation Broth
This protocol describes a general procedure for extracting this compound from a liquid fungal culture.
Materials:
-
Fungal fermentation broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet the fungal mycelia.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 10 mL of ethyl acetate to the supernatant.
-
Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction (steps 3-5) two more times and combine the ethyl acetate extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS/MS Method for Quantification
This is a model LC-MS/MS method based on typical parameters for the analysis of similar fungal metabolites.[7] Method optimization and validation are required.
Chromatographic Conditions:
-
HPLC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Source Temperature: 120°C.[7]
-
Desolvation Temperature: 450°C.[7]
-
Capillary Voltage: 2.0 kV.[7]
-
Cone Gas Flow: 50 L/h.[7]
-
Desolvation Gas Flow: 700 L/h.[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 191.0 (for [M-H]⁻)
-
Product Ions: To be determined by infusing a standard of this compound and performing a product ion scan. At least two transitions should be monitored for quantification and confirmation.
-
Quantitative Data Summary
The following table provides a template for summarizing the validation data for the quantitative method.
| Parameter | Acceptance Criteria | Result for this compound |
| Linearity (r²) | > 0.99 | To be determined |
| Calibration Range | - | e.g., 1 - 1000 ng/mL |
| Limit of Detection (LOD) | S/N > 3 | To be determined |
| Limit of Quantification (LOQ) | S/N > 10 | To be determined |
| Accuracy (% Recovery) | 80 - 120% | To be determined for different concentration levels |
| Precision (%RSD) | < 15% | To be determined for intra-day and inter-day precision |
| Matrix Effect (%) | 85 - 115% | To be determined in the relevant matrices |
| Extraction Recovery (%) | Consistent and reproducible | To be determined |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for quantification issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. opentrons.com [opentrons.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
Validation & Comparative
Differentiating Isocoumarin Isomers Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of isocoumarin isomers is a critical step in drug discovery and development. Isocoumarins, a class of naturally occurring lactones, exhibit a wide range of biological activities. However, their isomeric forms often possess distinct pharmacological profiles, making their unambiguous identification essential. Mass spectrometry has emerged as a powerful analytical tool for this purpose, offering the sensitivity and specificity required to distinguish between closely related isomeric structures.
This guide provides an objective comparison of mass spectrometric techniques for differentiating isocoumarin isomers, supported by experimental data and detailed protocols.
Distinguishing Isomers: The Power of Fragmentation
Isocoumarin isomers, possessing the same elemental composition and thus the same exact mass, cannot be differentiated by mass spectrometry (MS) alone. However, tandem mass spectrometry (MS/MS) provides a solution by inducing fragmentation of the precursor ions and analyzing the resulting product ions. The fragmentation pattern, including the presence of unique fragment ions and the relative abundance of common fragments, serves as a molecular fingerprint that can distinguish between isomers.
A common fragmentation pathway for coumarins and related compounds, including isocoumarins, involves the neutral loss of carbon monoxide (CO), a fragment with a mass of 28 Da. The stability of the resulting fragment ions can be influenced by the substitution pattern on the isocoumarin core, leading to differences in the mass spectra of isomers.
Experimental Approach: A Case Study on Furocoumarin Isomers
While specific, detailed comparative studies on isocoumarin isomers are not abundantly available in the public domain, the differentiation of the structurally similar furocoumarin isomers provides a well-documented and analogous case study. The principles and techniques used for furocoumarins are directly applicable to isocoumarins.
A study on the differentiation of four pairs of furocoumarin isomers using electrospray ionization tandem mass spectrometry (ESI-MS/MS) highlights the key principles of isomer differentiation.[1] The following sections detail the experimental protocol and findings from this study, which can be adapted for the analysis of isocoumarin isomers.
Experimental Protocol
Instrumentation:
-
Ion Trap Time-of-Flight (IT-ToF) Mass Spectrometer
-
Electrospray Ionization (ESI) source
Sample Preparation:
-
Standard solutions of the isomeric pairs were prepared in a suitable solvent (e.g., methanol).
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and Negative ESI
-
MS/MS Technique: Collision-Induced Dissociation (CID)
-
The specific collision energy and other instrument parameters should be optimized for the isocoumarin isomers of interest to achieve characteristic fragmentation.
Data Presentation: Comparative Fragmentation of Furocoumarin Isomers
The following tables summarize the key diagnostic fragments and their relative abundance ratios observed for two pairs of furocoumarin isomers. This data illustrates how subtle differences in molecular structure lead to distinct fragmentation patterns.
Table 1: Comparison of Psoralen and Isopsoralen (Positive Ion Mode) [1]
| Precursor Ion (m/z) | Isomer | Diagnostic Fragment Ions (m/z) | Key Ratios of Relative Abundance | Interpretation |
| [M+H]⁺ | Psoralen | 131 ([M+H - 2CO]⁺), 143 ([M+H - CO₂]⁺), 115 ([M+H - CO - CO₂]⁺) | Ratio of m/z 131 to m/z 143 is less than one. Ratio of m/z 115 to m/z 143 is less than one. | The fragmentation pathway favoring the loss of CO₂ is more prominent for psoralen. |
| [M+H]⁺ | Isopsoralen | 131 ([M+H - 2CO]⁺), 143 ([M+H - CO₂]⁺), 115 ([M+H - CO - CO₂]⁺) | Ratio of m/z 131 to m/z 143 is greater than one. Ratio of m/z 115 to m/z 143 is greater than one. | The fragmentation pathway favoring the sequential loss of two CO molecules is more prominent for isopsoralen. |
Table 2: Comparison of Xanthotoxin and Bergapten (Positive Ion Mode) [1]
| Precursor Ion (m/z) | Isomer | Diagnostic Fragment Ions (m/z) | Interpretation |
| [M+H]⁺ | Xanthotoxin | 189 ([M+H - CO]⁺), 185 ([M+H - CH₄O]⁺), 161 ([M+H - 2CO]⁺) | The presence of these three diagnostic ions is characteristic of xanthotoxin. |
| [M+H]⁺ | Bergapten | - | These diagnostic ions are not observed in the MS² spectrum of bergapten. |
Table 3: Comparison of Isoimperatorin and Imperatorin (Negative Ion Mode) [1]
| Precursor Ion (m/z) | Isomer | Diagnostic Fragment Ions (m/z) | Interpretation |
| [M-H]⁻ | Isoimperatorin | 226 ([M-H - CH₃ - CO]⁻), 210 ([M-H - CH₃ - CO₂]⁻) | The presence of these two diagnostic ions is characteristic of isoimperatorin. |
| [M-H]⁻ | Imperatorin | - | These diagnostic ions are not observed in the MS² spectrum of imperatorin. |
Logical Workflow for Isocoumarin Isomer Differentiation
The process of differentiating isocoumarin isomers using mass spectrometry can be summarized in the following logical workflow. This workflow can be applied to any pair or set of isocoumarin isomers.
References
A Comparative Analysis of Metabolites from Diverse Colletotrichum Strains: A Guide for Researchers
This guide provides a comparative overview of the secondary metabolites produced by various strains of the fungal genus Colletotrichum. For researchers, scientists, and drug development professionals, this document summarizes quantitative data on metabolite production, details the experimental protocols for their analysis, and visualizes key biological pathways influenced by these compounds.
Metabolite Profile Comparison
Colletotrichum species are known to produce a wide array of secondary metabolites, which play crucial roles in their interactions with host plants and other microorganisms. The production of these metabolites can vary significantly between different species and even strains of the same species. The following tables summarize the quantitative analysis of key phytotoxic metabolites produced by different Colletotrichum isolates under various culture conditions.
Table 1: Phytotoxic Metabolites from Colletotrichum truncatum and Colletotrichum trifolii
| Compound | C. truncatum C428 (µg/mL) | C. truncatum C431 (µg/mL) | C. trifolii C436 (µg/mL) |
| PDA | PDB | Rice | |
| Orcinol | - | Detected | - |
| Resorcinol | 0.04 | - | Detected |
| Colletochlorin E | - | - | - |
Data sourced from a study utilizing a One Strain Many Compounds (OSMAC) approach to investigate phytotoxic metabolite production.[1] PDA: Potato Dextrose Agar, PDB: Potato Dextrose Broth.[1] "-" indicates the metabolite was not detected.
Table 2: Relative Abundance of Metabolites from Colletotrichum Species on Olive Cultivars *
| Metabolite | Host | C. acutatum | C. gloeosporioides | C. godetiae | C. karsti |
| Monocerin | Olive | +++ | ++ | - | - |
| Chermesinone B | Olive | +++ | - | ++ | - |
| Colletonoic acid | Olive | ++ | - | +++ | - |
| M2 | Olive | - | +++ | - | ++ |
| M6 | Olive | - | +++ | - | - |
| M19 | Olive | - | ++ | - | - |
| M20 | Olive | ++ | ++ | - | + |
| M21 | Olive | - | ++ | - | - |
| M22 | Olive | - | ++ | - | - |
| M23 | Olive | +++ | - | - | - |
| M25 | Olive | +++ | ++ | - | - |
This table represents the relative abundance of metabolites detected on olive fruits 7 days post-inoculation. The number of "+" indicates the relative amount, with "+++" being the highest and "-" indicating not detected.[2][3][4]
Experimental Protocols
The following protocols provide a general framework for the extraction and analysis of secondary metabolites from Colletotrichum cultures.
Fungal Culture and Metabolite Production
Colletotrichum strains are typically cultured on a suitable medium to induce the production of secondary metabolites. The choice of medium can significantly impact the metabolite profile, as demonstrated by the OSMAC (One Strain Many Compounds) approach.[1]
-
Solid Media: Potato Dextrose Agar (PDA) is a common choice for initial fungal growth.
-
Liquid Media: For large-scale metabolite production and extraction, strains are often grown in liquid media such as Potato Dextrose Broth (PDB) or Richard's medium.
-
Incubation: Cultures are typically incubated at 25-28°C for 7-14 days in the dark or under specific light conditions to promote metabolite synthesis.[4]
Metabolite Extraction
-
Liquid Culture: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent, commonly ethyl acetate. The solvent is evaporated under reduced pressure to yield a crude extract.[5]
-
Solid Culture: The agar medium and fungal mycelium are macerated and extracted with an appropriate organic solvent.
Metabolite Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of metabolites.
-
Chromatography: A C18 column is frequently used for the separation of metabolites. A gradient elution with a mobile phase consisting of water (often with 0.1% formic acid) and acetonitrile is employed.[4]
-
Mass Spectrometry: A Quadrupole Time-of-Flight (QTOF) or other high-resolution mass spectrometer is used for the detection and identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.[4]
-
Quantification: The concentration of specific metabolites can be determined by comparing their peak areas to those of known standards.
Visualizing Experimental and Biological Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for metabolite analysis and the key signaling pathways in host plants that are often targeted by Colletotrichum secondary metabolites.
Biological Activity and Signaling Pathways
Colletotrichum secondary metabolites are known to possess a range of biological activities, including phytotoxicity, antimicrobial, and cytotoxic effects.[6][7][8] These effects are often mediated through the manipulation of key signaling pathways in the host organism.
Host Plant Defense Pathways
Colletotrichum species, being hemibiotrophic pathogens, often manipulate the host's hormonal defense signaling to facilitate infection. The two primary defense pathways involved are the salicylic acid (SA) and jasmonic acid (JA) pathways.
-
Salicylic Acid (SA) Pathway: This pathway is generally effective against biotrophic and hemibiotrophic pathogens.[6][9][10] An increase in SA levels typically leads to the expression of pathogenesis-related (PR) genes and the establishment of systemic acquired resistance (SAR).[9] However, some Colletotrichum metabolites may act to suppress this pathway.
-
Jasmonic Acid (JA) Pathway: The JA pathway is primarily involved in defense against necrotrophic pathogens and insect herbivores. Notably, there is often an antagonistic relationship between the SA and JA pathways.[9] Some fungal pathogens have been shown to produce JA or its mimics to activate the JA pathway, thereby suppressing the more effective SA-mediated defenses.[1][11]
MAPK Signaling Cascade
Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways in both plants and fungi. In plants, MAPK pathways are involved in transducing signals from pathogen recognition to the activation of defense responses.[12][13][14] In Colletotrichum, MAPK signaling is essential for pathogenesis, including the formation of appressoria (specialized infection structures) and invasive growth.[7][12][13] Secondary metabolites from Colletotrichum can potentially modulate MAPK signaling in the host to interfere with defense activation. Conversely, understanding the fungal MAPK pathway presents opportunities for developing targeted antifungal strategies.
References
- 1. The fungal phytotoxin lasiojasmonate A activates the plant jasmonic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jasmonate signaling and manipulation by pathogens and insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production [PeerJ] [peerj.com]
- 5. The Role of Plant Hormones in the Interaction of Colletotrichum Species with Their Host Plants [mdpi.com]
- 6. Involvement of Salicylic Acid in Anthracnose Infection in Tea Plants Revealed by Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modes of Action of Microbially-Produced Phytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Plant Hormones in the Interaction of Colletotrichum Species with Their Host Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Disruption of MAPK signalling and amino acid biosynthesis underlies the antifungal biocontrol mechanism of Coniochaeta velutina against Colletotrichum gloeosporioides: a transcriptome and metabolome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Protein Kinase Signaling Pathways in Plant-Colletotrichum Interaction [frontiersin.org]
- 14. Protein Kinase Signaling Pathways in Plant-Colletotrichum Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Isocoumarin 3,4-Dehydro-6-hydroxymellein and Its Analogs: A Guide to Mechanism of Action Studies
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential mechanisms of action of the isocoumarin 3,4-Dehydro-6-hydroxymellein. Due to a scarcity of direct experimental data on this specific compound, this guide leverages findings on closely related isocoumarins and mellein derivatives to infer potential biological activities and guide future research.
While this compound has been identified in several fungal species and as a component in plant extracts with antitrypanosomal activity, specific quantitative data on its bioactivity remains limited. Fractions of Crossopteryx febrifuga containing this isocoumarin have demonstrated significant efficacy against Trypanosoma brucei brucei, with IC50 values of the most active fractions ranging from 1.3 to 2.1 µg/mL. However, the primary antitrypanosomal effects in these fractions were attributed to other constituent compounds.
This guide, therefore, draws comparisons with the broader isocoumarin class and the well-studied mellein derivatives to provide a framework for understanding the potential mechanisms of action of this compound. The primary hypothesized mechanisms include carbonic anhydrase inhibition and antifungal activity.
Putative Mechanism of Action: Carbonic Anhydrase Inhibition
A promising avenue of investigation for isocoumarins is their role as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. The proposed mechanism involves the hydrolysis of the lactone ring of the isocoumarin by the esterase activity of the carbonic anhydrase. This enzymatic reaction is hypothesized to generate a 2-carboxy-phenylacetic aldehyde derivative, which then acts as the inhibitor of the enzyme.
dot
Caption: Proposed mechanism of carbonic anhydrase inhibition by isocoumarins.
Comparative Biological Activities of Isocoumarins and Melleins
To provide a basis for comparison, the following table summarizes the reported biological activities of various isocoumarin and mellein derivatives. This data highlights the potential for this compound to exhibit similar activities.
| Compound/Extract | Target Organism/Enzyme | Activity Metric | Value |
| Crossopteryx febrifuga fractions (containing this compound) | Trypanosoma brucei brucei | IC50 | 1.3 - 2.1 µg/mL |
| Mellein | Eurotium repens | Antifungal Activity | Active |
| 4-Hydroxymellein | Ustilago violacea | Antifungal Activity | Active |
| Various Isocoumarins | Carbonic Anhydrase IX | Kᵢ | 2.7 - 78.9 µM |
| Various Isocoumarins | Carbonic Anhydrase XII | Kᵢ | 1.2 - 66.5 µM |
Experimental Protocols
1. Carbonic Anhydrase Inhibition Assay
This protocol is a general method for determining the inhibition of carbonic anhydrase activity.
-
Enzyme and Substrate: Recombinant human carbonic anhydrase isoforms (e.g., CA II, IX, XII) and 4-nitrophenyl acetate (p-NPA) as the substrate.
-
Principle: The esterase activity of carbonic anhydrase catalyzes the hydrolysis of p-NPA to 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm.
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add buffer (e.g., 25 mM Tris-HCl, pH 7.5), the CA enzyme solution, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Measure the rate of increase in absorbance at 400 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
dotdot digraph "Carbonic Anhydrase Inhibition Assay Workflow" { graph [rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
"Start" [label="Prepare Reagents\n(Buffer, CA Enzyme, p-NPA, Test Compound)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubation" [label="Incubate Enzyme and Inhibitor\n(96-well plate)"]; "Reaction" [label="Add Substrate (p-NPA)\nInitiate Reaction"]; "Measurement" [label="Measure Absorbance at 400 nm\n(Kinetic Reading)"]; "Analysis" [label="Calculate % Inhibition\nDetermine IC50"]; "End" [label="Results", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Incubation"; "Incubation" -> "Reaction"; "Reaction" -> "Measurement"; "Measurement" -> "Analysis"; "Analysis" -> "End"; }
Unveiling the Antifungal Potential of Mellein Derivatives: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antifungal agents is a continuous endeavor. Mellein and its derivatives, a class of dihydroisocoumarins primarily produced by fungi, have emerged as intriguing candidates. This guide provides a comparative overview of the antifungal spectra of various mellein derivatives, supported by available experimental data. Due to the limited publicly available and directly comparable quantitative data, this guide synthesizes both quantitative and qualitative findings to offer a broad perspective on the potential of these compounds.
Comparative Antifungal Spectra
The antifungal activity of mellein derivatives has been investigated against a range of fungal pathogens, including those affecting humans and plants. The available data, primarily in the form of Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values, are summarized below. It is important to note that direct comparison is challenging due to variations in experimental methodologies across different studies.
| Mellein Derivative(s) | Fungal Species | Activity (µg/mL) | Reference |
| (3R)-5-bromo-6,7-dihydroxy-8-methoxy-mellein | Candida neoformans, Penicillium sp., Candida albicans | 10–55 (MIC) | [1] |
| A mix of brominated and chlorinated derivatives | Candida neoformans, Penicillium sp., Candida albicans | 10–55 (MIC range) | [1] |
| (R)-(-)-Mellein | Botrytis cinerea, Fulvia fulva | <50 (EC50) | [1] |
| (R)-(-)-Mellein | Various plant pathogenic fungi | Active (qualitative) | [1] |
| (3R,4R)-4-hydroxymellein & (3R,4S)-4-hydroxymellein | Various phytopathogenic fungi | Synergistic effect with (R)-(-)-Mellein | [1] |
| cis-4-Acetoxyoxymellein & 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Microbotryum violaceum, Botrytis cinerea, Septoria tritici | Good activity (qualitative, agar diffusion assay) | [2] |
| (3R)-6-methoxymellein & (3R)-6-methoxy-7-chloromellein | Eurotium repens, Ustilago violacea | Active (qualitative) | [1] |
| 5-methylmellein & other derivatives | Staphylococcus aureus, Trichophyton rubrum, Candida albicans | >128 (MIC) | [1] |
Key Observations:
-
Halogenation appears to be a key factor in enhancing the antifungal activity of mellein derivatives. A series of brominated and chlorinated melleins demonstrated notable activity against human pathogenic yeasts and molds, with (3R)-5-bromo-6,7-dihydroxy-8-methoxy-mellein showing a promising MIC range of 10–55 μg/mL[1].
-
The parent compound, (R)-(-)-mellein , exhibits significant activity against plant pathogenic fungi, with EC50 values below 50 μg/mL against Botrytis cinerea and Fulvia fulva[1].
-
Hydroxylation at the C-4 position , as seen in (3R,4R)-4-hydroxymellein and (3R,4S)-4-hydroxymellein, may not confer strong intrinsic antifungal activity but appears to act synergistically with (R)-(-)-mellein[1].
-
It is also evident that not all derivatives possess significant antifungal properties, with some showing MIC values greater than 128 μg/mL, indicating a lack of potent activity[1].
Experimental Protocols
The evaluation of the antifungal activity of mellein derivatives is predominantly conducted using the broth microdilution method. This standardized technique allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Broth Microdilution Method for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
- Fungal strains are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature (e.g., 28-35°C) until sufficient growth is achieved.
- For filamentous fungi, conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is then filtered to remove hyphal fragments. For yeasts, colonies are suspended directly in sterile saline.
- The resulting fungal suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or a hemocytometer.
2. Preparation of Mellein Derivatives and Microtiter Plates:
- The mellein derivatives are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
- Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using a liquid culture medium (e.g., RPMI-1640 buffered with MOPS). The final volume in each well is typically 100 µL.
- Control wells are included: a growth control (medium with inoculum, no compound) and a sterility control (medium only). A positive control with a known antifungal agent (e.g., amphotericin B, fluconazole) is also run in parallel.
3. Inoculation and Incubation:
- Each well (except the sterility control) is inoculated with 100 µL of the standardized fungal suspension, resulting in a final volume of 200 µL and a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL.
- The microtiter plates are incubated under appropriate conditions (e.g., 35°C for 24-72 hours, depending on the fungal species).
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the mellein derivative at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the antifungal activity of mellein derivatives.
Caption: Workflow for Antifungal Susceptibility Testing.
Conclusion
References
The Potential of 3,4-Dehydro-6-hydroxymellein as a Fungal Infection Biomarker: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The early and accurate diagnosis of invasive fungal infections (IFIs) is a critical challenge in clinical practice, with significant implications for patient outcomes. While several biomarkers have been validated and are in clinical use, the search for novel, more specific, and sensitive markers is ongoing. This guide provides a comparative overview of the unvalidated potential biomarker, 3,4-Dehydro-6-hydroxymellein, against established fungal biomarkers.
Executive Summary
This compound is a secondary metabolite produced by a variety of fungi. As a molecule specific to fungal metabolism, it holds theoretical potential as a biomarker for detecting the presence of fungal pathogens. However, to date, there is a significant lack of published evidence validating its clinical utility for diagnosing human or animal fungal infections. This guide will compare the known properties of this compound with current FDA-approved and widely used fungal biomarkers, namely (1,3)-β-D-glucan (BDG), galactomannan (GM), mannan and anti-mannan antibodies, and the T2Candida panel. This comparison will highlight the extensive validation pathway that this compound would need to undergo to be considered a viable clinical diagnostic tool.
Comparison of Fungal Biomarkers
The following tables summarize the key characteristics of established fungal biomarkers and compare them with the currently known information about this compound.
Table 1: Established Fungal Biomarkers - Performance and Properties
| Biomarker | Molecular Class | Fungal Specificity | Specimen Type | Detection Method | Sensitivity | Specificity |
| (1,3)-β-D-glucan (BDG) | Polysaccharide | Pan-fungal (exceptions: Mucorales, Cryptococcus spp., Blastomyces dermatitidis)[1][2] | Serum, Plasma, CSF[3][4] | Chromogenic assay (Limulus amebocyte lysate activation)[3][4][5] | 64-87.5%[6][7] | 84-92.5%[6][8] |
| Galactomannan (GM) | Polysaccharide | Primarily Aspergillus spp.; cross-reactivity with other fungi (e.g., Histoplasma, Fusarium)[9][10] | Serum, Bronchoalveolar lavage (BAL) fluid[11][12][13] | Enzyme-linked immunosorbent assay (ELISA), Lateral flow assay (LFA)[12][14] | 45-92% (varies by sample type and patient population)[6][9] | 81-99%[6][9][10] |
| Mannan & Anti-Mannan Ab | Polysaccharide & Antibody | Candida spp. | Serum | ELISA[15] | Combined: ~83%[7][15] | Combined: ~86%[7][15] |
| T2Candida Panel | DNA | 5 common Candida species (C. albicans, C. tropicalis, C. parapsilosis, C. krusei, C. glabrata)[16][17][18] | Whole blood | T2 Magnetic Resonance[16][19] | ~91.1%[20] | ~99.4%[20] |
Table 2: this compound - A Potential but Unvalidated Biomarker
| Property | Description |
| Molecular Class | Isocoumarin (Polyketide)[21] |
| Fungal Source | Produced by various fungi, including Conoideocrella tenuis and Streptomyces species.[21] |
| Physicochemical Properties | Molecular Formula: C10H8O4, Molecular Weight: 192.17 g/mol .[21] |
| Reported Detection Methods | Liquid chromatography-mass spectrometry (LC-MS) for research purposes.[21] |
| Clinical Validation Data | None available. Sensitivity, specificity, and clinical performance as a biomarker for fungal infection have not been reported. |
Experimental Protocols for Established Biomarkers
Detailed methodologies for the detection of established biomarkers are crucial for understanding their clinical application and for designing validation studies for novel candidates.
1. (1,3)-β-D-glucan (BDG) Detection (Fungitell® Assay)
-
Principle: The assay is a chromogenic test that utilizes the Limulus amebocyte lysate (LAL) pathway. BDG in the sample activates Factor G, a serine protease zymogen in LAL. This initiates a coagulation cascade that results in the cleavage of a chromogenic substrate, producing a colored product that is measured spectrophotometrically.[3][4]
-
Methodology:
-
Patient serum is pre-treated to denature interfering substances.
-
The treated serum is incubated with the LAL reagent containing Factor G, the proclotting enzyme, and the chromogenic substrate.
-
The rate of color development is measured and is proportional to the concentration of BDG in the sample.
-
Results are typically reported in pg/mL, with established cut-off values for positive, negative, and indeterminate results.[5]
-
2. Galactomannan (GM) Detection (Platelia™ Aspergillus EIA)
-
Principle: This is a one-stage immunoenzymatic sandwich microplate assay. A monoclonal antibody (EBA2) directed against galactomannan is used to coat the wells of the microplate and is also conjugated to peroxidase for detection.[12]
-
Methodology:
-
Serum or BAL fluid is heat-treated with EDTA to dissociate immune complexes and precipitate proteins.
-
The supernatant is added to the antibody-coated microplate wells.
-
If GM is present, it binds to the coated antibodies.
-
The peroxidase-conjugated antibody is added, which also binds to the captured GM.
-
A substrate solution is added, and the resulting color development is measured. The optical density is compared to that of controls to generate an index value.[22]
-
3. T2Candida Panel
-
Principle: This method uses T2 Magnetic Resonance to detect the DNA of the five most common Candida species directly from whole blood.
-
Methodology:
-
A whole blood sample is collected.
-
The sample is placed in the T2Dx® Instrument, which automates the entire process.
-
Cells are lysed, and DNA is released.
-
Target-specific DNA amplification occurs.
-
Amplified DNA binds to superparamagnetic particles, causing them to cluster.
-
The T2MR signal, which measures the clustering of these particles, is read to provide a positive or negative result for the targeted Candida species.[16][17]
-
Visualizing the Path to Validation and Biomarker Origins
The following diagrams illustrate the general workflow for validating a new biomarker and the origin of different types of fungal biomarkers.
Caption: A generalized workflow for the validation of a new diagnostic biomarker.
Caption: Origins of various fungal infection biomarkers.
Conclusion and Future Directions
This compound presents an interesting theoretical candidate for a fungal infection biomarker due to its fungal-specific origin. However, it currently stands at the very beginning of the long and rigorous validation pathway required for clinical diagnostic tools. As illustrated, this process involves extensive analytical and clinical validation to establish performance characteristics such as sensitivity and specificity.
In contrast, established biomarkers like BDG, galactomannan, and the T2Candida panel have undergone this process and are now integral to the diagnosis of invasive fungal infections, albeit with their own limitations in terms of specificity and the spectrum of fungi they can detect.
For this compound to be considered a viable biomarker, future research would need to focus on:
-
Developing a sensitive and specific clinical assay: This would likely involve adapting current research-grade LC-MS methods for high-throughput clinical use or developing an immunoassay.
-
Establishing a correlation with infection: Studies in animal models and subsequently in human subjects would be required to demonstrate that the presence and concentration of this compound in biofluids (e.g., blood, urine, or breath) correlate with active fungal infection.
-
Determining performance characteristics: Large-scale clinical trials would be necessary to determine the sensitivity, specificity, and predictive values of the assay in different patient populations.
Until such data becomes available, this compound remains a molecule of interest in the field of fungal metabolomics rather than a validated tool for clinical diagnostics.
References
- 1. Specificity Influences in (1→3)-β-d-Glucan-Supported Diagnosis of Invasive Fungal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-d-Glucan Testing Is Important for Diagnosis of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miravistalabs.com [miravistalabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. (1→3)‐β‐D‐glucan testing for the detection of invasive fungal infections in immunocompromised or critically ill people - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-d-Glucan and Aspergillus Galactomannan assays in the diagnosis of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluating the causes associated with false positive Galactomannan assay in suspected cases of respiratory fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mft.nhs.uk [mft.nhs.uk]
- 12. A Review of a Diagnostic Tool: Galactomannan [immunologyresearchjournal.com]
- 13. Diagnostic Value of Galactomannan Antigen Test in Serum and Bronchoalveolar Lavage Fluid Samples from Patients with Nonneutropenic Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Aspergillus Lateral Flow Assay for the Diagnosis of Invasive Aspergillosis: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The use of mannan antigen and anti-mannan antibodies in the diagnosis of invasive candidiasis: recommendations from the Third European Conference on Infections in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T2Candida for the Diagnosis and Management of Invasive Candida Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pidjournal.com [pidjournal.com]
- 18. T2 Candida Panel: A Game Changer in Diagnosis of Fungal Infections – ScienceOpen [scienceopen.com]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
- 21. This compound | C10H8O4 | CID 5280627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dehydro-6-hydroxymellein: A Guide for Laboratory Professionals
For Immediate Reference: Treat 3,4-Dehydro-6-hydroxymellein as a chemical of unknown toxicity and handle with caution. The primary disposal route is through a certified hazardous waste management service.
This document provides essential safety and logistical information for the proper disposal of this compound, a fungal metabolite. Due to the absence of a specific Safety Data Sheet (SDS), this compound must be managed as a substance with unknown toxicological properties. The following procedures are based on established best practices for the disposal of research chemicals and hazardous waste in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data, a conservative approach to handling is mandatory. All personnel involved in the handling and disposal of this compound must wear standard personal protective equipment (PPE).
Required PPE:
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. Consult your institution's Environmental Health and Safety (EHS) office. |
Waste Segregation and Storage
Proper segregation and storage are critical to prevent accidental reactions and ensure safe disposal.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas. Indicate the date when the first waste was added to the container.
-
Segregation: Store the waste container in a designated satellite accumulation area.[1] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory.[2]
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] The only approved method of disposal is through your institution's designated hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste containing this compound, including pure compound, contaminated solutions, and grossly contaminated labware (e.g., pipette tips, weighing boats), in the designated hazardous waste container.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Request Pickup: Once the container is full or you are nearing the storage time limit (typically up to one year for partially filled containers in a satellite accumulation area), arrange for a pickup by your institution's EHS or a certified hazardous waste contractor.[1]
-
Documentation: Complete all necessary waste pickup forms as required by your institution, accurately identifying the contents of the container.
Decontamination of Labware and Surfaces
For labware that is not grossly contaminated and will be reused, or for cleaning work surfaces:
-
Initial Cleaning: Use a suitable solvent (e.g., ethanol or methanol) to rinse surfaces and labware that have been in contact with this compound. Collect the rinseate as hazardous waste.
-
Secondary Cleaning: After the initial solvent rinse, wash with soap and water.
Empty containers that held the pure compound must be managed as hazardous waste unless they are triple-rinsed. The rinseate from this process must also be collected as hazardous waste.[2]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway for Prudent Laboratory Practice
The following diagram illustrates the logical flow of decisions and actions for handling a chemical with unknown toxicity like this compound.
Caption: Decision pathway for handling chemicals with unknown safety data.
References
Essential Safety and Operational Guidance for Handling 3,4-Dehydro-6-hydroxymellein
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of 3,4-Dehydro-6-hydroxymellein. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of the structurally related isocoumarin class of compounds and general best practices for handling fine chemical powders in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, the parent compound, isocoumarin, is classified with potential hazards. It is prudent to handle this compound with the assumption of similar or greater hazards.
Potential Hazards Associated with Isocoumarins:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, particularly in its solid, powdered form.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine dust particles. In case of significant aerosolization or handling of large quantities, a full-face respirator may be necessary. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles provide a seal around the eyes to protect against dust. A face shield offers an additional layer of protection against splashes or unexpected aerosolization. |
| Skin and Body Protection | Chemical-resistant lab coat or coveralls | To protect skin from contact with the chemical. Long-sleeved garments are mandatory. |
| Hand Protection | Nitrile or neoprene gloves | To prevent direct skin contact. Double-gloving is recommended, especially when handling larger quantities or for prolonged periods. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
Experimental Workflow for Safe Handling
Caption: A workflow diagram outlining the key steps for the safe handling of this compound, from preparation to disposal.
Methodology:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood or a glove box, to contain any airborne particles.
-
Before starting, gather all necessary PPE as specified in the table above and inspect it for any damage.
-
Don the PPE in the following order: lab coat, respirator, goggles, face shield, and gloves.
-
-
Handling:
-
When weighing the solid compound, use anti-static weigh paper or a weigh boat to minimize the dispersal of powder.
-
Handle the compound gently to avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with the compound sealed when not in use.
-
-
Cleanup:
-
After handling, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
All disposable materials that have come into contact with the compound (e.g., weigh boats, pipette tips, gloves) should be considered contaminated waste.
-
Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
All solid waste contaminated with this compound (e.g., gloves, weigh paper, contaminated paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used (e.g., glass for organic solvents).
-
-
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plasticware.
-
Disposal Workflow
Caption: A logical diagram illustrating the proper segregation and disposal procedures for waste contaminated with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
